3-Isopropyl-4-propyl-1h-pyrazol-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-propan-2-yl-4-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-7-8(6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |
InChI Key |
GYLOHCLACAAGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Novel Synthesis Routes for Substituted Pyrazol-5-amines: A Guide to Modern Methodologies and Strategic Implementation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy and Therapeutic Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its role in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity drug Rimonabant.[3] Among the various pyrazole derivatives, substituted pyrazol-5-amines are particularly crucial building blocks.[4][5][6] The presence of the amino group at the C5 position provides a reactive handle for further functionalization, enabling the construction of complex, fused heterocyclic systems and facilitating crucial hydrogen bond interactions with biological targets.[1][7][8]
This technical guide moves beyond a simple recitation of known reactions. It is designed to provide drug development professionals and research scientists with a deep, mechanistic understanding of the key synthetic transformations that yield substituted pyrazol-5-amines. By explaining the causality behind experimental choices and grounding every protocol in authoritative literature, this document serves as both a strategic overview and a practical handbook for the modern synthetic chemist. We will explore the workhorse methods, delve into the efficiency of multicomponent strategies, and present novel routes that offer unique advantages in the quest for new chemical entities.
Chapter 1: The Cornerstone of Pyrazol-5-amine Synthesis: β-Ketonitriles and Hydrazine Condensation
The most versatile and widely employed method for constructing the 5-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[9][10] This reaction's enduring popularity stems from the ready availability of starting materials and the thermodynamic driving force of forming a stable aromatic ring.
Mechanistic Rationale and Causality
The reaction proceeds via a well-established two-step sequence. Understanding this mechanism is critical for troubleshooting and for controlling the regioselectivity of the final product.
-
Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is often the rate-determining step and can be catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[11][12] This step results in the formation of a hydrazone intermediate with the elimination of a water molecule.[9][12]
-
Intramolecular Cyclization: The second, typically faster, step involves an intramolecular nucleophilic attack from the remaining nitrogen of the hydrazine moiety onto the carbon of the nitrile group.[9] This 5-exo-dig cyclization is highly favored and, following tautomerization, yields the stable aromatic 5-aminopyrazole ring.
The choice of a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) introduces a critical question of regioselectivity. The initial attack can, in principle, occur from either nitrogen atom, potentially leading to a mixture of regioisomers. However, steric and electronic factors often favor one isomer. For instance, with methylhydrazine, the Michael addition is hypothesized to occur via the more nucleophilic nitrogen atom.[13]
Field-Proven Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazol-5-amine
This protocol provides a representative, robust procedure for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile.
-
Materials:
-
Benzoylacetonitrile (or other aryl-substituted β-ketonitrile) (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (or Glacial Acetic Acid as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of the β-ketonitrile (1.0 equiv) in ethanol (approx. 0.2 M), add phenylhydrazine (1.1 equiv).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) if using a neutral solvent like ethanol. If using acetic acid as the solvent, no further catalyst is needed.[14]
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to yield the pure 5-aminopyrazole. Further purification can be achieved by recrystallization from ethanol if necessary.[15]
-
-
Self-Validating System: The purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis. The expected spectroscopic data will confirm the successful cyclization and formation of the pyrazole ring.
Chapter 2: The Power of Efficiency: Multicomponent Reactions (MCRs)
In the drive for sustainable and efficient chemistry, multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex molecules like pyrazoles in a single, one-pot operation.[15][16] These reactions offer significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity.[15]
Causality of MCRs: Orchestrating Reactivity in a Single Pot
The success of an MCR hinges on the careful selection of starting materials that react in a specific, sequential manner without interfering with one another. For pyrazol-5-amines, MCRs often involve the in situ formation of a key intermediate, such as an α,β-unsaturated nitrile, which then undergoes cyclization with hydrazine.
A common and powerful four-component reaction for synthesizing fused pyrazole systems, which proceeds through a 5-aminopyrazole intermediate, involves an aldehyde, malononitrile, a β-ketoester, and hydrazine.[15][16]
-
Knoevenagel Condensation: The reaction typically initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electrophilic benzylidenemalononitrile.
-
Michael Addition: Concurrently, the β-ketoester and hydrazine react to form a 3-methyl-1H-pyrazol-5(4H)-one intermediate. The enolate of this pyrazolone then acts as a nucleophile in a Michael addition to the benzylidenemalononitrile.
-
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization and dehydration to form the final, highly substituted, fused pyrazole system (e.g., a pyrano[2,3-c]pyrazole).
Field-Proven Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol exemplifies the efficiency of MCRs for generating molecular complexity quickly.
-
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (or Water as a green solvent alternative)
-
Catalyst (e.g., Piperidine, 10 mol%)
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).[15]
-
Add the catalyst (e.g., piperidine, ~0.1 mmol).
-
Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 2-6 hours. Alternative energy sources like ultrasound irradiation can also be employed to accelerate the reaction.[16]
-
Monitor the reaction by TLC. Upon completion, a solid product will often precipitate from the reaction mixture.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol to remove residual starting materials and catalyst.
-
Dry the product to obtain the desired pyrano[2,3-c]pyrazole derivative.[15]
-
Chapter 3: Synthesis via Ring Transformation
An elegant and less conventional approach to pyrazoles involves the chemical transformation of other heterocyclic rings. The ring-opening of isoxazoles with hydrazine followed by recyclization is a notable example, providing access to substitution patterns that may be difficult to achieve through direct condensation methods.[17]
Mechanistic Rationale
This strategy relies on the inherent reactivity of the precursor heterocycle. The N-O bond in the isoxazole ring is relatively weak and susceptible to nucleophilic cleavage.
-
Nucleophilic Ring Opening: Hydrazine attacks one of the electrophilic carbons adjacent to the oxygen in the isoxazole ring, leading to the cleavage of the N-O bond and formation of an open-chain intermediate.
-
Recyclization: This intermediate contains both a hydrazine moiety and a carbonyl or nitrile group, setting the stage for an intramolecular condensation, analogous to the classical pyrazole syntheses, to form the stable 5-membered pyrazole ring.
Chapter 4: Comparative Analysis of Synthesis Routes
The choice of a synthetic route is a strategic decision based on factors such as desired substitution pattern, availability of starting materials, required scale, and desired efficiency.
| Synthesis Route | Key Starting Materials | Typical Yields | Key Advantages | Limitations |
| β-Ketonitrile Condensation | β-Ketonitriles, Hydrazines | Good to Excellent[13] | Highly versatile, robust, readily available starting materials.[9] | Potential for regioisomer formation with unsymmetrical hydrazines.[3][13] |
| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, β-Ketoesters, Hydrazines | Good to Excellent[16] | High atom and step economy, operational simplicity, rapid generation of complexity.[15] | Optimization can be complex; may require specific catalysts. |
| Ring Transformation | Substituted Isoxazoles, Hydrazines | Moderate to Good | Access to unique substitution patterns not easily available otherwise.[17] | Requires synthesis of the precursor heterocycle, which may be multi-step. |
References
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Döpp, D., Döpp, H., & Kramp, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1198–1235. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Bautista-Álvarez, P. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Quiroga, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(5), 194-228. [Link]
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Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–157. [Link]
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Döpp, D., Döpp, H., & Kramp, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. Beilstein Journal of Organic Chemistry. [Link]
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Zare, A., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(21), 14353-14418. [Link]
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Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
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Lee, S., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(O) coupling. Chemical Communications, 51(45), 9399-9402. [Link]
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Iazzetti, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]
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Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.). Synfacts. [Link]
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Lee, S., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Chemical Communications. [Link]
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Boruah, P., & Boruah, R. C. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-228. [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]
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Gürbüz, N., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(23), 8568. [Link]
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El-Sharkawy, M. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489. [Link]
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Ghorbani-Vaghei, R., & Malaeke, E. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 12(1), 131. [Link]
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A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). Molecules, 21(9), 1111. [Link]
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
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Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]
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Boruah, P., & Boruah, R. C. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–228. [Link]
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Iazzetti, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Scientific Reports, 14(1), 1-20. [Link]
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Potential therapeutic targets of pyrazole derivatives
The Pyrazole Pharmacophore: A Technical Guide to Therapeutic Targeting and Drug Design
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant, Crizotinib) stems not merely from its structural stability, but from its unique electronic profile. The pyrazole moiety acts as a versatile bioisostere, capable of functioning as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on N2), allowing it to mimic peptide bonds, interact with kinase hinge regions, and chelate metal ions in metalloenzymes.
This technical guide dissects the therapeutic utility of pyrazole derivatives, moving beyond general properties to specific molecular mechanisms of action (MoA), validated synthetic protocols, and emerging modalities like PROTACs.
The Kinase Hinge Binder: Mechanism & Design
Protein kinases remain the most prolific target class for pyrazole derivatives. The structural logic is precise: the pyrazole ring serves as an adenine mimetic.
The Hinge Binding Motif
In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[5][6][7] Adenine binds here via two key hydrogen bonds. Pyrazole derivatives replicate this interaction profile:
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a specific hinge residue (e.g., Glu1197 in ALK).
-
N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Met1199 in ALK).
This bidentate binding locks the inhibitor into the ATP pocket, competitively inhibiting phosphorylation.
Visualization: General Kinase Binding Mode
Figure 1: Schematic representation of the bidentate hydrogen bonding network between a pyrazole-based inhibitor and the kinase hinge region.
Quantitative Potency Data (Selected Targets)
| Compound | Target Kinase | IC50 / Ki | Mechanism Note | Source |
| Afuresertib | Akt1 | 0.02 nM | ATP-competitive; high potency via P-loop interaction | [1] |
| Compound 27 | VEGFR-2 | 828 nM | Dual inhibition of EGFR/VEGFR-2 | [2] |
| Crizotinib | ALK/ROS1 | ~20 nM | 2-aminopyridine-pyrazole fusion targets hinge | [3] |
| AT9283 | Aurora A/B | ~3 nM | Urea-pyrazole linker stabilizes active conformation | [4] |
Inflammation & GPCR Modulation: The Selectivity Challenge
While kinases demand ATP-mimicry, targeting inflammation mediators like COX-2 requires exploiting steric differences between isoforms.
COX-2 Selectivity (The Side-Pocket Theory)
Cyclooxygenase-2 (COX-2) possesses a hydrophilic side pocket that is absent in COX-1 due to the substitution of Isoleucine (COX-1) with Valine (COX-2).
-
Mechanism: Pyrazole derivatives like Celecoxib utilize a rigid sulfonamide or sulfonyl moiety attached to the pyrazole N1 position. This bulky group inserts into the COX-2 specific side pocket, preventing binding to COX-1 and thus sparing gastric mucosal protection pathways.
-
SAR Insight: Replacement of the N1-phenyl ring with heteroaryls often retains COX-2 potency but alters metabolic clearance rates.
Cannabinoid Receptor Antagonism
-
Target: CB1 Receptor (CNS).
-
Compound: Rimonabant (Acomplia).
-
Mechanism: The pyrazole core acts as a central scaffold holding three aromatic rings in a specific spatial arrangement to lock the GPCR in an inactive state (Inverse Agonism).
-
Warning: While chemically effective, CNS-related adverse effects (depression) have limited the therapeutic viability of first-gen pyrazole CB1 antagonists, driving research toward peripherally restricted analogs.
Antimicrobial Targets: DNA Gyrase Inhibition[8][9][10][11][12]
With the rise of antimicrobial resistance (AMR), pyrazoles have found renewed utility in targeting bacterial DNA Gyrase B (GyrB), a validated target distinct from fluoroquinolone targets (GyrA).
-
Target: ATPase domain of DNA Gyrase B.
-
Mode of Action: Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, pyrazole-based GyrB inhibitors compete with ATP.
-
Key Interaction: The pyrazole ring often interacts with Asp73 (in E. coli numbering) via a water-mediated hydrogen bond network, crucial for broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative pathogens.
| Compound | Organism | Target | IC50 / MIC | Source |
| Compound 9 | E. coli | DNA Gyrase B | 9.80 µM | [5] |
| Compound 3k | S. aureus | DNA Gyrase | 0.15 µg/mL | [6] |
Experimental Protocol: Knorr Pyrazole Synthesis
To validate pyrazole-based hits, reliable synthesis is required. The Knorr synthesis remains the gold standard for generating the core scaffold.
Reaction Workflow
Objective: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Core intermediate). Reaction Type: Condensation / Cyclization.[8]
Figure 2: Step-by-step workflow for the Knorr Pyrazole Synthesis.
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve 10 mmol of Ethyl Acetoacetate in 20 mL of ethanol.
-
Addition: Add 10 mmol of Phenylhydrazine dropwise at 0°C to control the exothermic hydrazone formation.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Allow the mixture to cool to room temperature. Pour into ice-cold water (50 mL). The pyrazolone usually precipitates as a solid.
-
Purification: Filter the solid and recrystallize from hot ethanol to yield analytical-grade material.
Future Perspectives: Pyrazole-Based PROTACs
The frontier of pyrazole therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Use a pyrazole-based kinase inhibitor as the "warhead" to bind a target protein (POI) and link it to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
-
Advantage: Converts a reversible inhibitor into a degrader. Even weak pyrazole binders can be effective because the event-driven mechanism (catalytic degradation) does not require high occupancy inhibition.
-
Current Research: Pyrazole-based warheads targeting BRD4 and BCR-ABL are currently in preclinical optimization [7].
References
-
MDPI. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 2023.[4][9][10] Link
-
MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 2023.[4][9][10] Link
-
NIH. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry, 2021. Link
-
MDPI. "Kinase Inhibitor with Antiangiogenic and Antiproliferative Mechanisms." Molecular Cancer Therapeutics, 2011. Link
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MDPI. "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents...[11] DNA Gyrase B Inhibition."[11][12] Pharmaceuticals, 2024.[4][13][14] Link
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NIH. "Synthesis... of Potent DNA Gyrase Inhibitors: Pyrazole Derivatives." PLOS ONE, 2014. Link
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ScienceOpen. "PROTACs improve selectivity for targeted proteins." Drug Discovery Today, 2025. Link
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Technical Deep Dive: Mechanism of Action of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine
[1]
Executive Summary & Chemical Identity
This compound is a functionalized heterocyclic amine serving as a primary precursor for the synthesis of pyrazolo[1,5-a]pyrimidines , a privileged scaffold in medicinal chemistry.[1] Its biological activity is realized upon cyclization into larger kinase-inhibiting structures, where it acts as the ATP-mimetic core .[1]
| Property | Specification |
| IUPAC Name | 3-(Propan-2-yl)-4-propyl-1H-pyrazol-5-amine |
| CAS Number | 2138987-16-1 |
| Molecular Formula | C |
| Molecular Weight | 167.25 g/mol |
| Core Scaffold | 1H-Pyrazole-5-amine |
| Primary Application | Synthesis of Type I ATP-Competitive Kinase Inhibitors |
| Target Class | Serine/Threonine Kinases (CDK2, CDK9, Aurora-A/B) |
Mechanism of Action (MoA): The Pharmacophore Role
Although the free amine itself possesses low intrinsic potency, it dictates the binding selectivity of the final drug candidate. The mechanism is defined by its transformation into a Type I Kinase Inhibitor , which binds to the active conformation of the kinase (DFG-in).[1]
Structural Basis of Target Engagement
The 3,4-disubstituted pyrazole core is designed to mimic the adenine ring of ATP .[1] Upon cyclization (typically to a pyrazolo[1,5-a]pyrimidine), the molecule engages the kinase hinge region via hydrogen bonding.
-
3-Isopropyl Group (Hinge Binder):
-
Function: Occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1]
-
Mechanism: The branched alkyl group provides optimal shape complementarity to the "back" of the ATP pocket, displacing water molecules and increasing binding entropy. This mimics the isopropyl group found in potent inhibitors like Roscovitine (Seliciclib).
-
-
4-Propyl Group (Selectivity Filter):
-
5-Amine (Cyclization Handle):
Pathway Visualization: From Precursor to Inhibition
The following diagram illustrates how the precursor is converted into an active inhibitor and how it interrupts the cell cycle signaling pathway.
Figure 1: Transformation of the pyrazole amine precursor into a bioactive kinase inhibitor and its downstream biological effects.[1][2]
Synthetic Utility & Experimental Protocols
To validate the utility of this compound, researchers must perform a condensation reaction to generate the active scaffold. The following protocol is a standard method for synthesizing pyrazolo[1,5-a]pyrimidine-7-ones , a common class of CDK inhibitors.
Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold
Objective: Convert this compound into a bioactive bicyclic core.
Reagents:
-
Ethyl acetoacetate (or equivalent 1,3-dicarbonyl) (1.2 eq)[1]
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of This compound in 5 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Add 1.2 mmol of ethyl acetoacetate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM). -
Workup: Cool the mixture to room temperature. Pour into ice-cold water (20 mL).
-
Precipitation: The product (pyrazolo[1,5-a]pyrimidine derivative) typically precipitates.[1] Filter the solid.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via
-NMR (Look for the disappearance of the pyrazole -NH signal and formation of the pyrimidine ring protons).
Biological Validation: Kinase Inhibition Assay
Once the inhibitor is synthesized, its activity is verified using a standard ADP-Glo™ or
| Component | Condition |
| Enzyme | Recombinant CDK2/Cyclin E or Aurora A (5–10 nM) |
| Substrate | Histone H1 peptide or Myelin Basic Protein (MBP) |
| ATP Concentration | |
| Incubation | 60 minutes at room temperature |
| Readout | Luminescence (ADP-Glo) or Scintillation counts |
| IC | Non-linear regression (Sigmoidal dose-response) |
Structure-Activity Relationship (SAR) Data
The specific substitution pattern of 3-isopropyl-4-propyl is chosen based on established SAR trends for pyrazole-based inhibitors.[1] The table below compares this motif with other common substitutions.
| Substitution Pattern | Binding Affinity (Est.) | Selectivity Profile | Mechanistic Note |
| 3-Methyl, 4-H | Low ( | Poor | Lacks hydrophobic bulk; weak hinge interaction.[1] |
| 3-Isopropyl, 4-H | Moderate ( | Moderate | Good hinge fit, but leaves hydrophobic pocket empty.[1] |
| 3-Isopropyl, 4-Propyl | High ( | High | Dual hydrophobic lock; optimal entropy gain. |
| 3-Phenyl, 4-H | Moderate | Low | Often too bulky for small gatekeeper kinases; promiscuous binding.[1] |
References
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Lovering, F., et al. (2016). "Pyrazolo[1,5-a]pyrimidine CDK inhibitors: Structure-activity relationships and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters. Link[1]
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Paruch, K., et al. (2007). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[1] ACS Medicinal Chemistry Letters. Link[1]
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Williamson, D.S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. Link[1]
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PubChem Compound Summary. (2024). "this compound (CAS 2138987-16-1)."[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link
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The Structure-Activity Relationship (SAR) of Pyrazol-5-amine Analogs: A Guide to a Privileged Scaffold
An In-depth Technical Guide for Drug Development Professionals
The Pyrazol-5-amine Scaffold: An Enduring Core in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and synthetic tractability make it a "privileged scaffold" in drug discovery.[3][4] The introduction of an amino group at the C5 position, creating the pyrazol-5-amine core, imbues the structure with a critical hydrogen bond donor capability and a versatile nucleophilic handle for further chemical elaboration.[5][6]
This 5-amino group is frequently implicated in forming crucial hydrogen bond interactions with the hinge region of protein kinases, a feature that has cemented the scaffold's role in the development of a multitude of kinase inhibitors.[3] Furthermore, the polyfunctional nature of 5-aminopyrazoles, with nucleophilic sites at the 5-NH2, the ring N1-H, and the C4-H, makes them exceptionally useful starting points for constructing more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[7][8] This synthetic versatility allows for extensive exploration of chemical space, enabling the fine-tuning of pharmacological properties.[8] The inherent biological significance of this scaffold is demonstrated by its presence in compounds targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[5][9][10]
Foundational Synthetic Strategies
The construction of the pyrazol-5-amine core is well-established, with the most common methods involving the cyclocondensation of a hydrazine derivative with a β-ketonitrile or an equivalent 1,3-bielectrophilic precursor.[11] The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine) directly dictates the substitution pattern at the N1 position of the resulting pyrazole ring, a critical determinant of biological activity.
Below is a generalized workflow representing a common synthetic approach to substituted pyrazol-5-amine analogs.
Caption: Generalized workflow for the synthesis of pyrazol-5-amine analogs.
Exemplary Protocol: Synthesis of 1-Aryl-3-alkyl-1H-pyrazol-5-amine
This protocol provides a self-validating system for generating the core scaffold, based on established literature procedures.[11] The success of the reaction is typically confirmed by LC-MS analysis of the crude product and NMR spectroscopy of the purified compound.
Materials:
-
β-Ketonitrile (e.g., 3-oxopentanenitrile) (1.0 eq)
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-ketonitrile, arylhydrazine hydrochloride, and sodium acetate.
-
Add ethanol to achieve a concentration of approximately 0.5 M with respect to the β-ketonitrile.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-aryl-3-alkyl-1H-pyrazol-5-amine.
The Structure-Activity Relationship of Pyrazol-5-amines as Kinase Inhibitors
The pyrazol-5-amine scaffold is a prolific source of protein kinase inhibitors.[3][12] Its utility stems from the 5-amino group's ability to act as a hydrogen bond donor, mimicking the N6-amino group of adenine in ATP and forming key interactions with the "hinge" region of the kinase ATP-binding pocket.
Caption: Key interaction points of a pyrazol-5-amine scaffold in a kinase active site.
Key SAR Insights:
-
N1-Substitution: This position is critical for modulating selectivity and potency. Large, hydrophobic groups at N1 often interact with the region near the "gatekeeper" residue. For instance, in a series of p38α MAP kinase inhibitors, a tert-butyl group at N1 was found to be optimal.[13] The choice of an N-methyl group on a 5-aminopyrazole was crucial for achieving cellular potency and metabolic stability in ERK2 inhibitors.[3]
-
C3-Substitution: The C3 position typically points towards a hydrophobic pocket in the kinase active site. The size and nature of the substituent here are critical. In meprin α and β inhibitors, a 3,5-diphenylpyrazole showed high initial activity, and further substitution on these phenyl rings only marginally impacted activity, suggesting the core interaction was dominant.[14]
-
C4-Substitution: This position often extends towards the solvent-exposed region of the ATP pocket. It provides a valuable handle for introducing groups that can improve physicochemical properties, such as solubility, without disrupting core binding interactions. For example, introducing disulfide moieties at the C4 position of 1-methyl-1H-pyrazol-5-amine led to potent antimicrobial agents.[15]
-
5-Amino Group: This is the primary anchor. Acylation or alkylation of this group typically abolishes activity by removing the essential hydrogen bond donor capability required for hinge binding.
Data Presentation: SAR of Pyrazol-5-amine Analogs as p38α Inhibitors
The following table summarizes data from a study on 5-amino-pyrazole based p38α MAP kinase inhibitors, illustrating the impact of substitutions at the N1 and C4 positions.[13]
| Compound | N1-Substituent (R1) | C4-Substituent (R4) | p38α IC50 (nM) | TNFα Cell IC50 (nM) |
| 2a | tert-Butyl | 4-Fluorophenyl | 10 | 20 |
| 2f | tert-Butyl | 2,4-Difluorophenyl | 4 | 14 |
| 2j | tert-Butyl | 2-Amino-4-pyrimidinyl | 1 | 3 |
| Analog A | Phenyl | 4-Fluorophenyl | >1000 | >10000 |
| Analog B | tert-Butyl | H | 500 | 2500 |
This table is a representative summary based on data presented in Das et al. (2010).[13]
Analysis:
-
The shift from an N1-phenyl group (Analog A) to an N1-tert-butyl group (Compound 2a) results in a dramatic increase in potency, highlighting the importance of this position for effective binding.
-
The absence of a C4-substituent (Analog B) significantly weakens activity, indicating the C4-aryl group makes critical interactions.
-
Among the C4-aryl analogs, introducing hydrogen bond acceptors and donors (Compound 2j, 2-amino-4-pyrimidinyl) leads to the most potent compound in both enzymatic and cellular assays, suggesting an additional beneficial interaction in the binding pocket.
SAR in Other Therapeutic Areas
While dominant in kinase inhibition, the pyrazol-5-amine scaffold is pharmacologically promiscuous, with analogs demonstrating a wide range of other biological activities.
-
Antimicrobial and Antifungal Activity: The scaffold is a recurring motif in antimicrobial agents. A series of 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties at the C4 position showed potent activity against plant pathogenic fungi and bacteria.[15] For example, compound 7f had an EC50 of 0.64 mg/L against Valsa mali, outperforming the natural product allicin.[15] Another study identified 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivatives as potent broad-spectrum antibacterial agents.[11]
-
Antiproliferative and Antioxidant Activity: Novel pyrazolyl acylhydrazones and amides derived from a phenylamino pyrazole nucleus have been evaluated for antiproliferative, antiaggregating, and antioxidant properties.[16] The aromatic nature of substituents was found to be critical for anti-ROS and antiaggregant effects.[16]
-
Anti-inflammatory Activity: The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib.[10] Research has continued to explore pyrazole derivatives for anti-inflammatory properties, with some compounds showing promising inhibition of inflammatory mediators like TNF-α.[17]
Fused Systems: Expanding Chemical Space from the 5-Aminopyrazole Core
The 5-amino group, in concert with the N1-H, serves as an ideal synthon for annulation reactions, allowing the construction of fused bicyclic systems. This strategy dramatically alters the shape, rigidity, and vectoral projection of substituents, opening up new SAR landscapes.
Pyrazolo[1,5-a]pyrimidines
This is one of the most prominent fused systems derived from 5-aminopyrazoles.[7][8] It is formed by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This scaffold is present in two marketed Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Entrectinib, highlighting its clinical importance.[18]
-
SAR of Trk Inhibitors: In pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the core acts as the hinge-binder. Substitutions at the C3 and C5 positions are crucial for potency and selectivity. For instance, a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position is a key feature of Larotrectinib.[18] Further modifications at the C3 position with other heterocycles like pyrazole or triazole have been explored to optimize activity.[18]
Caption: Workflow for creating fused pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles.
Conclusion and Future Perspectives
The pyrazol-5-amine scaffold is a testament to the power of privileged structures in drug discovery. Its enduring relevance is rooted in its synthetic accessibility and its remarkable ability to engage with a multitude of biological targets, most notably protein kinases. The key SAR principles are well-defined: the 5-amino group as a hinge-binding anchor, the N1 position as a driver of selectivity, and the C3/C4 positions as points for tuning potency and physicochemical properties.
Future efforts will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: While the core is effective, novel analogs that replace parts of the pyrazole ring while maintaining key interactions could lead to new intellectual property and improved drug-like properties.
-
Targeting Resistance Mutations: For kinase inhibitors, designing next-generation pyrazol-5-amine analogs that can overcome acquired resistance mutations in targets like Trk or JAK kinases is a critical frontier.[3][18]
-
Fused Systems and Macrocycles: The continued exploration of fused systems and the incorporation of the pyrazol-5-amine core into macrocyclic structures will provide access to novel chemical space and potentially inhibitors of challenging targets like protein-protein interactions.
By understanding the fundamental structure-activity relationships outlined in this guide, researchers are well-equipped to rationally design the next generation of therapeutics built upon this versatile and powerful chemical scaffold.
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- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of novel pyrazole integrated benzophenones as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7301-7304.
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- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
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Navigating the Uncharted Chemical Space: A Technical Guide to In Silico Screening of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine Libraries for Novel Kinase Inhibitors
This whitepaper provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic in silico screening of a novel 3-isopropyl-4-propyl-1H-pyrazol-5-amine chemical library. We will navigate the essential steps of virtual screening, from target selection and library preparation to molecular docking, ADMET profiling, and hit selection, with a focus on identifying potential protein kinase inhibitors. This guide emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound virtual screening cascade.
Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions with the hinge region of protein kinases.[1][2] These interactions are crucial for the development of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[1] The this compound core represents a novel, unexplored chemical space. Its unique substitution pattern offers the potential for novel intellectual property and the discovery of inhibitors with unique binding modes and selectivity profiles.
This guide will utilize Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers, as an exemplary target to illustrate the in silico screening workflow.[1]
The Virtual Screening Workflow: A Strategic Overview
Virtual screening is a powerful computational technique that allows for the rapid and cost-effective screening of large chemical libraries against a biological target.[3] Our workflow is designed as a multi-stage funnel, progressively enriching the hit list with compounds that possess desirable characteristics.
Caption: High-level overview of the in silico screening workflow.
Phase 1: Preparation - Laying the Foundation for a Successful Screen
Target Selection and Preparation: CDK8
The selection of a suitable protein target is the first critical step. As pyrazole derivatives have shown significant promise as kinase inhibitors, we have selected CDK8.[1] The three-dimensional structure of the target protein is a prerequisite for structure-based virtual screening.
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of CDK8 in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5I18.
-
Initial Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents from the PDB file. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[4][5]
-
Chain Selection: The PDB file may contain multiple protein chains. For this study, we will retain only the chain corresponding to CDK8.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, which are typically absent in crystal structures. Assign appropriate partial charges using a force field like AMBER. This step is crucial for accurate electrostatic calculations during docking.
-
Protonation States: Determine the optimal protonation states for histidine, aspartate, and glutamate residues, as this can significantly impact ligand binding.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Library Generation: Exploring the this compound Chemical Space
The foundation of our screening campaign is a virtual library of derivatives based on the this compound scaffold.
Experimental Protocol: 3D Compound Library Generation
-
Scaffold Definition: Define the core scaffold as a SMILES (Simplified Molecular Input Line Entry System) string: CC(C)c1c(CCC)c(N)[nH]n1.
-
Virtual Synthesis: Enumerate a virtual library by attaching a diverse set of chemical moieties (R-groups) to the primary amine of the pyrazole core. These R-groups can be sourced from commercially available building block databases.
-
SMILES to 3D Conversion: Convert the 2D SMILES strings of the enumerated library into 3D structures. Tools like Open Babel or RDKit can be used for this conversion.[6][7]
-
Conformational Search and Energy Minimization: For each molecule, generate a set of low-energy conformers. This is essential as the bioactive conformation of the ligand is often not its lowest energy state in solution.
Phase 2: Screening - Identifying Potential Binders
High-Throughput Virtual Screening (HTVS)
The initial screening of the large virtual library is performed using a fast and efficient docking algorithm. The goal of HTVS is to rapidly eliminate non-binders and enrich the dataset with potential hits.
Experimental Protocol: High-Throughput Virtual Screening with Glide
-
Receptor Grid Generation: Define the binding site on the prepared CDK8 structure. A grid is generated that encompasses the active site, where the docking calculations will be performed.
-
Ligand Preparation: The 3D compound library is prepared for docking by assigning correct bond orders and protonation states.
-
HTVS Docking: Dock the prepared ligand library into the receptor grid using the HTVS mode of a docking program like Glide.[8][9] This mode uses a simplified scoring function and sampling algorithm for speed.
-
Initial Filtering: Rank the docked ligands based on their docking scores and select the top-scoring compounds (e.g., top 10-20%) for the next stage.
Molecular Docking: Refining the Hits
The hits from HTVS are subjected to a more rigorous and computationally intensive docking protocol to obtain more accurate binding poses and scores.
Caption: A simplified representation of the molecular docking process.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Input File Preparation: Convert the prepared protein and the filtered ligand set into the PDBQT file format, which is required by AutoDock Vina.[10] This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define a grid box that encompasses the active site of CDK8. The size and center of the grid box are crucial parameters that need to be carefully defined.[11]
-
Configuration File: Create a configuration file that specifies the input protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.
-
Run Docking: Execute the AutoDock Vina docking calculation.[10] Vina will perform a conformational search of the ligand within the defined grid box and score the generated poses.
-
Output Analysis: The output will be a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
Phase 3: Filtering & Analysis - From Hits to Leads
ADMET Prediction: Assessing Drug-Likeness
A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Therefore, it is essential to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the docked hits.
Experimental Protocol: ADMET Prediction using SwissADME
-
Input SMILES: Input the SMILES strings of the top-ranked compounds from the molecular docking step into the SwissADME web server.[12][13]
-
Analyze Physicochemical Properties: Evaluate properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Assess Pharmacokinetics: Predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes.[14]
-
Evaluate Drug-Likeness: Check for violations of Lipinski's Rule of Five and other drug-likeness filters.[15]
-
Filter Compounds: Eliminate compounds with predicted poor ADMET profiles.
| Property | Desirable Range | Rationale |
| Molecular Weight | < 500 Da | Affects absorption and distribution. |
| LogP | < 5 | A measure of lipophilicity, impacting solubility and permeability. |
| H-bond Donors | < 5 | Influences solubility and membrane permeability. |
| H-bond Acceptors | < 10 | Influences solubility and membrane permeability. |
| TPSA | < 140 Ų | Relates to membrane permeability and oral bioavailability. |
| GI Absorption | High | Essential for orally administered drugs. |
| BBB Permeant | No (for peripheral targets) | Avoids potential central nervous system side effects. |
| CYP Inhibition | No | Reduces the risk of drug-drug interactions. |
Hit Prioritization and Visual Inspection
The final step involves a careful analysis and prioritization of the filtered hits.
Experimental Protocol: Hit Prioritization
-
Consensus Scoring: If multiple docking programs or scoring functions were used, prioritize compounds that consistently rank highly across different methods.
-
Visual Inspection: Visually inspect the docked poses of the top-ranked compounds in the context of the CDK8 active site using molecular visualization software.[16][17]
-
Interaction Analysis: Analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. Pay close attention to interactions with the hinge region residues of CDK8.[18]
-
Pharmacophore Modeling: Generate a pharmacophore model based on the common features of the most promising hits.[19][20] This model can be used for further virtual screening or lead optimization.
-
Final Selection: Select a diverse set of the most promising compounds for synthesis and experimental validation.
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for the in silico screening of a novel this compound library to identify potential protein kinase inhibitors. By following a systematic and multi-faceted approach that combines high-throughput virtual screening, rigorous molecular docking, and critical ADMET profiling, researchers can efficiently navigate the vast chemical space and identify promising lead candidates for further development. The hits identified through this workflow will require experimental validation to confirm their biological activity. Subsequent studies can focus on structure-activity relationship (SAR) analysis and lead optimization to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.
References
- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
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- Schrödinger. (n.d.). Structure-Based Virtual Screening Using Glide.
- [YouTube Video]. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,.
- [YouTube Video]. (2025, July 28).
- Schrödinger. (n.d.). Docking and scoring.
- SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
- ACS Chemical Biology. (2021, November 18).
- Patsnap Synapse. (2025, May 21).
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- PMC. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- PMC. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
- [PDF Document]. (n.d.). Virtual Screening With GLIDE.
- ACS Omega. (2022, September 6). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
- PMC. (n.d.).
- [YouTube Video]. (2024, May 22). MOE Molecular Docking and Analysis | Protein Docking | Complete Step-by-Step Tutorial | Urdu.
- (2026, January 20). SwissADME: Significance and symbolism.
- SAMSON. (n.d.). From SMILES to 3D Structures in Seconds with SAMSON.
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Methodological & Application
Application Notes and Protocols for the RP-HPLC Quantification of Pyrazole Derivatives
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in pharmaceutical development.[1][2] Their therapeutic applications span anti-inflammatory, analgesic, antimicrobial, and antipsychotic agents.[3][4][5] Consequently, the development of robust, accurate, and precise analytical methods for the quantification of these derivatives is paramount for quality control, stability testing, and pharmacokinetic studies.[1][6]
This document provides a comprehensive guide to the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, actionable protocols. The methodologies described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) and Q14, ensuring a science- and risk-based approach to analytical procedure development and validation.[7][8][9]
The inherent chemical nature of pyrazole derivatives, particularly the presence of nitrogen atoms within the heterocyclic ring, can present unique challenges in chromatographic analysis. Issues such as peak tailing may arise from interactions with residual silanols on the stationary phase, especially under acidic mobile phase conditions.[10] This guide will address these challenges by providing insights into column selection, mobile phase optimization, and other critical parameters to ensure optimal separation and peak symmetry.
Furthermore, this application note emphasizes the concept of the analytical procedure lifecycle, which views method validation not as a singular event but as a continuous process from development through routine use.[8][11] By following the protocols and understanding the rationale behind them, users will be equipped to develop and validate RP-HPLC methods that are not only compliant with global regulatory standards but are also scientifically sound and suitable for their intended purpose.[12]
I. Foundational Principles of RP-HPLC for Pyrazole Derivatives
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the quantification of pyrazole derivatives due to its versatility, high resolving power, and compatibility with a wide range of analytes. The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18 or C8) and a polar mobile phase.
A. The Causality Behind Experimental Choices
1. Stationary Phase Selection: The choice of a C18 column is often the starting point for the analysis of pyrazole derivatives due to its high hydrophobicity, which provides excellent retention for a broad range of organic molecules.[3][6][13] However, the basicity of the nitrogen atoms in the pyrazole ring can lead to undesirable interactions with acidic silanol groups on the silica backbone of the stationary phase, resulting in peak tailing.[10] To mitigate this, modern, end-capped C18 columns with low silanol activity are highly recommended.[14]
2. Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving optimal separation. A typical mobile phase for the analysis of pyrazole derivatives consists of an aqueous component (often with a buffer or acid modifier) and an organic modifier (commonly acetonitrile or methanol).
-
Organic Modifier: Acetonitrile is frequently preferred over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[15]
-
Aqueous Component and pH Control: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the aqueous component serves a dual purpose.[3][13] It protonates the basic nitrogen atoms in the pyrazole ring, ensuring a consistent charge state and improving peak shape. Additionally, it suppresses the ionization of residual silanol groups on the stationary phase, further minimizing secondary interactions that cause peak tailing. The use of a buffer, such as potassium phosphate, can also be employed to maintain a constant pH.[5]
3. Detection Wavelength: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A photodiode array (PDA) detector is invaluable during method development as it allows for the acquisition of the full UV spectrum of the analyte, enabling the selection of the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.[13][15]
B. Logical Workflow for Method Development
The development of a robust RP-HPLC method follows a systematic and logical progression. The following diagram illustrates a typical workflow:
Caption: A logical workflow for RP-HPLC method development.
II. Detailed Experimental Protocols
A. Protocol 1: Preparation of Solutions
1. Mobile Phase Preparation (Acetonitrile: 0.1% Trifluoroacetic Acid in Water, 75:25 v/v): [1][13]
-
Measure 250 mL of HPLC-grade water into a 1000 mL graduated cylinder.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.
-
Bring the final volume to 1000 mL with HPLC-grade water to prepare a 0.1% TFA in water solution.
-
In a separate 1000 mL graduated cylinder, measure 750 mL of HPLC-grade acetonitrile.
-
Combine the 750 mL of acetonitrile with 250 mL of the 0.1% TFA in water solution in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
2. Standard Stock Solution Preparation (100 µg/mL): [1]
-
Accurately weigh approximately 10 mg of the pyrazole derivative reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol (or a suitable solvent in which the analyte is freely soluble) and sonicate for 5 minutes to ensure complete dissolution.[1][3]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly.
3. Working Standard and Calibration Curve Solutions: [1]
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 2.5, 5, 10, 25, and 50 µg/mL).[1][13]
4. Sample Preparation: [1]
-
For Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in the same solvent as the standard stock solution, and dilute with the mobile phase to obtain a final concentration within the linearity range.[1]
-
For Formulations: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.[1]
-
Filter all sample solutions through a 0.45 µm syringe filter prior to injection to prevent particulates from damaging the column and system.[1][16]
B. Protocol 2: Chromatographic Method and System Suitability
The following table summarizes a typical set of chromatographic conditions for the analysis of pyrazole derivatives. These parameters should be considered a starting point and may require optimization for specific molecules.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm[15] | Provides good retention and resolution for a wide range of pyrazole derivatives. |
| Mobile Phase | Acetonitrile: 0.1% TFA in Water (75:25 v/v)[6][13] | Acetonitrile offers good elution strength and UV transparency. TFA improves peak shape by protonating the analyte and suppressing silanol activity. |
| Flow Rate | 1.0 mL/min[1][3] | A standard flow rate that provides a balance between analysis time and column efficiency. |
| Injection Volume | 20 µL[1][13] | A typical injection volume for analytical HPLC. |
| Detection Wavelength | Determined by PDA (e.g., 237 nm, 333 nm)[1][13][15] | Set at the wavelength of maximum absorbance for the specific pyrazole derivative to ensure optimal sensitivity. |
| Column Temperature | 40°C[1] | Elevated temperature can improve peak shape, reduce viscosity, and enhance reproducibility. |
| Run Time | 10 minutes[1] | Sufficient for the elution of the analyte and any potential impurities, while maintaining high throughput. |
System Suitability Testing (SST):
Before initiating any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 10 µg/mL) multiple times (typically 5 or 6 replicate injections) and evaluating the following parameters against pre-defined acceptance criteria.[17]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (Column Efficiency) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
III. Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The validation should be performed in accordance with ICH Q2(R2) guidelines.[7][8]
A. Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and typical acceptance criteria for a quantitative RP-HPLC method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] | The analyte peak should be well-resolved from all other peaks, and peak purity analysis (using a PDA detector) should pass. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.[17] | Correlation coefficient (r²) > 0.999.[13] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | To determine the closeness of the test results obtained by the method to the true value.[18] | 98.0% to 102.0% recovery.[1] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] | Repeatability (Intra-day precision): %RSD ≤ 2.0%. Intermediate Precision (Inter-day precision): %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[17][18] | System suitability parameters should remain within acceptance criteria. |
B. Forced Degradation (Stress Testing)
For a stability-indicating method, it is crucial to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[5][19] This is achieved through forced degradation studies, where the drug substance or drug product is subjected to stress conditions.
Protocol for Forced Degradation:
-
Prepare separate solutions of the pyrazole derivative.
-
Expose these solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of degradation peaks and ensure they are well-resolved from the main analyte peak.
-
Perform peak purity analysis on the analyte peak in the stressed samples to confirm its homogeneity.
C. Validation Workflow Diagram
Caption: A systematic workflow for RP-HPLC method validation.
IV. Troubleshooting Common HPLC Issues
Even with a well-developed and validated method, issues can arise during routine analysis. The following table provides guidance on troubleshooting common problems encountered in the HPLC analysis of pyrazole derivatives.
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with active silanols.[20] - Column degradation. - Inappropriate mobile phase pH.[20] | - Use an end-capped column with low silanol activity.[14] - Ensure adequate concentration of acid modifier (e.g., 0.1% TFA) in the mobile phase. - Replace the column if it is old or has been subjected to harsh conditions. |
| Baseline Drift or Noise | - Insufficient column equilibration.[21] - Changes in mobile phase composition (e.g., evaporation of volatile components).[16] - Contaminated mobile phase or detector cell.[21] - Air bubbles in the system.[16][21] | - Allow sufficient time for the column to equilibrate with the mobile phase. - Prepare fresh mobile phase daily and keep the reservoir capped. - Degas the mobile phase thoroughly.[16] - Flush the system and clean the detector cell. |
| Pressure Fluctuations | - Air in the pump.[21] - Leaks in the system.[20][22] - Faulty pump seals or check valves. | - Purge the pump to remove air bubbles. - Check all fittings for leaks and tighten or replace as necessary. - Perform routine maintenance on the pump, including replacing seals and cleaning check valves. |
| Poor Resolution | - Loss of column efficiency. - Inappropriate mobile phase composition. - Sample overload. | - Replace the column or guard column. - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio). - Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Carryover from previous injections.[16] - Contamination in the sample or mobile phase.[16] | - Implement a needle wash step in the autosampler sequence. - Use high-purity solvents and prepare samples in a clean environment. |
V. Conclusion
The RP-HPLC method detailed in these application notes provides a robust and reliable framework for the quantification of pyrazole derivatives. By adhering to the principles of systematic method development, rigorous validation according to ICH guidelines, and proactive troubleshooting, researchers and analysts can ensure the generation of high-quality, reproducible data. The emphasis on understanding the "why" behind experimental choices, from column and mobile phase selection to the specifics of the validation protocol, empowers users to adapt and optimize these methods for a wide array of pyrazole-based compounds. This comprehensive approach is essential for supporting drug discovery, development, and quality control in the pharmaceutical industry, ultimately contributing to the delivery of safe and effective medicines.
References
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Scribd. FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
- Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Scribd. ICH Q2(R1) Analytical Method Validation.
- CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
- ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
- Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- BenchChem. Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- LCGC. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Asian Journal of Research in Chemistry. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
- Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- MDPI. (2023, February 3). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2009, August 31). Development of Stability Indicating Reverse Phase HPLC Method for Aripiprazole from Solid Dosage form.
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Application Note: Advanced Crystallization Techniques for 3-Isopropyl-4-propyl-1H-pyrazol-5-amine
Executive Summary & Technical Context[1][2][3][4]
3-Isopropyl-4-propyl-1H-pyrazol-5-amine (CAS: Analogous to 56367-24-9 family) is a critical heterocyclic building block, often employed in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors. While the pyrazole core is stable, the presence of lipophilic alkyl chains (isopropyl at C3, propyl at C4) combined with the polar amine/NH motif creates a "push-pull" solubility profile.
The Core Challenge: This molecule exhibits a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly from reaction mixtures. This occurs because the flexible alkyl chains lower the lattice energy, while impurities from hydrazine condensation (often yellow/orange oligomers) inhibit nucleation.
The Solution: This guide presents two field-proven protocols:
-
Binary Solvent Recrystallization: For material with >90% initial purity.
-
Reactive Acid-Base Crystallization: The "Gold Standard" for purifying crude material (<90% purity) or recovering material from mother liquors.
Physicochemical Profile & Solubility Mapping
Before attempting crystallization, understanding the solubility landscape is mandatory. The data below summarizes the behavior of 3,4-dialkyl-5-aminopyrazoles.
Table 1: Solubility Profile (at 25°C)
| Solvent Class | Specific Solvent | Solubility Status | Application in Crystallization |
| Good Solvents | Methanol, Ethanol | High | Dissolution medium. |
| Good Solvents | Ethyl Acetate, DCM | Moderate-High | Dissolution medium (preferred for extraction). |
| Anti-Solvents | n-Heptane, Hexane | Low | Induces supersaturation. |
| Anti-Solvents | Water | Low (for free base) | Strong anti-solvent; causes rapid precipitation. |
| Reactive | 4M HCl in Dioxane | High (forms salt) | Used for reactive crystallization. |
Pre-Crystallization Workup (Critical Step)
Direct crystallization of the crude hydrazine condensation product often fails due to colored impurities acting as crystal poisons.
Protocol: Activated Carbon Treatment
-
Dissolve crude solid in Methanol (10 mL/g) .
-
Add Activated Carbon (10 wt% of crude mass) . Note: Use Norit SX Ultra or equivalent.
-
Heat to 50°C for 30 minutes with vigorous stirring.
-
Filter hot through a Celite 545 pad to remove carbon.
-
Concentrate the filtrate to dryness. The resulting solid/oil is now ready for crystallization.
Protocol A: Binary Solvent Recrystallization
Best for: Final polishing of semi-pure material.
Theory: This method utilizes the steep solubility curve of the amine in Ethyl Acetate (EtOAc) versus the non-solvency of n-Heptane. Heptane is preferred over Hexane due to its higher boiling point (98°C), allowing for a wider thermal window.
Step-by-Step Methodology
-
Dissolution:
-
Place the pre-treated solid in a round-bottom flask.
-
Add Ethyl Acetate (3 mL/g) .
-
Heat to reflux (approx. 77°C). If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear solution is obtained.
-
Expert Tip: Do not exceed 5 mL/g. If insolubles remain, filter hot.
-
-
Nucleation Induction:
-
Remove heat and allow the solution to cool to roughly 50°C.
-
Slowly add n-Heptane (warm, 50°C) dropwise until a persistent slight turbidity (cloudiness) appears.
-
Stoichiometry: Typically requires a 1:1 to 1:2 ratio of EtOAc:Heptane.
-
-
Seeding (The Anti-Oil Strategy):
-
If available, add a seed crystal (0.1 wt%).
-
If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
-
Critical: If the solution turns into a milky oil, reheat to reflux until clear, add 5% more EtOAc, and cool more slowly.
-
-
Crystallization & Harvest:
-
Allow the mixture to cool to Room Temperature (RT) over 2 hours with slow stirring (50 RPM).
-
Cool further in an ice bath (0-5°C) for 1 hour.
-
Filter the white needles/prisms using a Buchner funnel.
-
Wash the cake with cold 1:3 EtOAc:Heptane.
-
Dry under vacuum at 40°C.
-
Protocol B: Reactive Acid-Base Crystallization
Best for: Crude mixtures, oily residues, and removal of non-basic impurities.
Theory: Aminopyrazoles are weak bases. Converting them to their Hydrochloride (HCl) or Hemisulfate salts dramatically alters their physical properties, often turning a gummy oil into a high-melting, crystalline solid. This salt can be isolated and then neutralized to yield the pure free base.
Experimental Workflow Diagram
Figure 1: Reactive crystallization workflow for purification of aminopyrazoles from crude mixtures.
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve the crude material in Ethyl Acetate (10 mL/g) .
-
Cool to 0-5°C in an ice bath.
-
Dropwise, add 4M HCl in Dioxane (1.1 molar equivalents).
-
Observation: A thick white precipitate (the hydrochloride salt) should form immediately.
-
Stir at 0°C for 30 minutes.
-
-
Isolation of Salt:
-
Neutralization (Regeneration):
-
Suspend the HCl salt in Deionized Water (5 mL/g) .
-
Slowly add 10% NaOH solution while monitoring pH. Target pH 10.
-
The solid will dissolve and then re-precipitate as the free base (or form an oil layer).
-
-
Recovery:
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 5 mL/g) .
-
Dry the combined organics over Anhydrous Sodium Sulfate (
). -
Filter and evaporate the solvent.
-
The resulting solid is typically >98% pure and can be recrystallized via Protocol A if ultra-high purity is required.
-
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the crystalline solubility boundary (spinodal).
| Symptom | Root Cause | Corrective Action |
| Milky emulsion forms upon cooling | Cooling too fast; Impurities lowering MP. | Reheat to clear solution. Add 10% more good solvent (EtOAc). Add seed crystals at a higher temperature (T_cloud + 5°C). |
| Sticky gum at bottom of flask | High impurity profile. | Do not proceed with Protocol A. Switch immediately to Protocol B (Acid-Base) to strip impurities. |
| No precipitate after 24 hours | Solution is not supersaturated. | Evaporate 50% of solvent volume. Cool to -20°C. Scratch glass. |
References
-
Synthesis of Aminopyrazoles
-
Purification Strategies
- Google Patents. WO2011076194A1. "Method for purifying pyrazoles".
-
Structural Analogs & Properties
- PubChem Compound Summary for 4-Isopropyl-1H-pyrazol-5-amine (CID 19002201).
- General Crystallization Theory: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for solvent-antisolvent and oiling-out theory).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Purity of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine
Case ID: PUR-PYR-345 Subject: Purification Protocols & Troubleshooting for Substituted Aminopyrazoles Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Molecule Profile
Compound: 3-Isopropyl-4-propyl-1H-pyrazol-5-amine CAS Context: Substituted 5-aminopyrazoles are critical intermediates in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and fused heterocycles like pyrazolo[1,5-a]pyrimidines.[1][2] Critical Quality Attribute (CQA): High purity (>98%) is required to prevent side-reactions (e.g., regioselective ambiguity) in subsequent coupling steps.
Common Impurity Profile:
-
Residual Hydrazine: Toxic and reactive; originates from the Knorr-type condensation.[1][2]
-
Regioisomers: 3-propyl vs. 4-propyl positional isomers (if precursor synthesis was non-selective).
-
Oxidation Byproducts: Azo-compounds leading to yellow/brown coloration.[1][2]
-
Oligomers: "Sticky" amorphous solids caused by thermal degradation.[1][2]
Diagnostic Triage: Identify Your Impurity
Before selecting a purification route, characterize the crude material.[2] Use this decision matrix to select the correct protocol.
Figure 1: Diagnostic logic flow for selecting the appropriate purification method based on impurity characteristics.[1][2]
Purification Protocols
Protocol A: The "Acid-Base Swing" (Chemical Washing)
Best for: Removing non-basic impurities (tar, oligomers) and residual hydrazine.[1][2] Mechanism: 5-aminopyrazoles are amphoteric but possess a basic primary amine (pKa ~4.0–5.0).[1][2] By lowering the pH, we protonate the amine, forcing the molecule into the aqueous phase while non-basic organic impurities remain in the organic solvent.[2]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve crude material in EtOAc (10 mL/g). If insoluble, add small amounts of Methanol.[2]
-
Acid Extraction: Extract the organic layer with 1M HCl (3 x 10 mL/g).[1][2]
-
The "Swing" (Basification):
-
Re-Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 10 mL/g).
-
Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Figure 2: The Acid-Base Swing workflow utilizing the basicity of the 5-amino group.[1][2]
Protocol B: Thermodynamic Recrystallization
Best for: Removing regioisomers and achieving >99% purity for analytical standards.[1][2] Challenge: The propyl/isopropyl chains add steric bulk and lipophilicity, increasing the risk of "oiling out" rather than crystallizing.[2]
Solvent Selection Guide:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Toluene / Heptane | 1:1 to 1:3 | High | Excellent for lipophilic pyrazoles.[1][2] Dissolve in hot Toluene, add Heptane until cloudy. |
| Ethanol / Water | 1:1 | Medium | Good for removing inorganic salts, but risk of oiling out if cooled too fast.[1] |
| EtOAc / Hexane | 1:4 | High | Standard system.[1][2] Use "vapor diffusion" if direct cooling fails.[1][2] |
Critical Technique: Seeding
-
Dissolve crude in minimal hot solvent (e.g., Toluene).[2]
-
Allow to cool to room temperature.
-
Do not place immediately in the fridge.
-
Add a "seed" crystal (or scratch the glass) when the solution is tepid.[2]
-
Once turbidity appears, move to 4°C.
Troubleshooting & FAQs
Q1: The product comes out as a reddish-brown oil and won't solidify.[1][2] What is happening? A: This is "oiling out," often caused by trace impurities (oligomers) lowering the melting point or rapid cooling.[2]
-
Fix: Re-dissolve the oil in fresh solvent. Add Activated Charcoal (10 wt%) , reflux for 15 minutes, and filter while hot through Celite. The charcoal removes the colored oligomers that inhibit crystallization.
Q2: I see a persistent impurity at M+32 or M+14 in LCMS. A:
-
M+32: This is likely residual Hydrazine (salt form).[1][2] Use Protocol A (Acid-Base Swing).[1][2] Ensure the initial organic wash is thorough.[2][3]
-
M+14: This suggests a Methylated impurity or a homologue.[1][2] Check the purity of your starting
-ketonitrile.[2] If present, only Column Chromatography (DCM:MeOH gradient) will separate this effectively.[2]
Q3: Is the 3-isopropyl vs. 5-isopropyl structure stable? A: In solution, N-unsubstituted pyrazoles (1H-pyrazoles) undergo annular tautomerism.[1][2] However, in the solid state, they exist as a single tautomer stabilized by hydrogen bonding.[2]
-
Note: If you need to "lock" the structure for analysis, you must N-alkylate or N-acylate the ring nitrogen.[1][2]
Q4: My yield drops significantly after Acid-Base extraction. A: The aminopyrazole might be partially water-soluble even at high pH due to the polar amino group.[1][2]
-
Fix: Saturate the aqueous phase with NaCl (salting out) before the final extraction into EtOAc. Perform 4-5 extractions rather than the standard 3.
References
-
Synthesis of 5-aminopyrazoles: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1][2][4] Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.
-
Purification Logic (Acid-Base): Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968).[2] (General procedure for aminopyrazole isolation).
-
Recrystallization Solvents: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles."[1][2] Journal of Organic Chemistry, 2008.[2] (Methodology for lipophilic pyrazoles).
-
Hydrazine Removal: BenchChem Technical Support. "Stability of Hydrazine Reagents in Pyrazole Synthesis."
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and hydrazine before handling.[1][2]
Sources
Technical Support Center: Synthesis & Impurity Profiling of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine
Case ID: PYR-SYN-042
Subject: Troubleshooting Side Reactions in Knorr-Type Cyclizations of Sterically Hindered
Executive Summary & Reaction Context
You are synthesizing 3-Isopropyl-4-propyl-1H-pyrazol-5-amine (Target C ) via the condensation of hydrazine with an
-
Precursor: 2-propyl-4-methyl-3-oxopentanenitrile (A )
-
Reagent: Hydrazine Hydrate (
)[1] -
Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl (forming a hydrazone intermediate), followed by intramolecular cyclization onto the nitrile carbon.
Technical Challenge: The steric bulk of the isopropyl group (at C3 position) and the propyl chain (at C4 position) creates significant kinetic barriers. This steric hindrance slows the initial nucleophilic attack and the subsequent cyclization, allowing thermodynamic sinks (side reactions) to compete effectively with the desired pathway.
Reaction Pathway & Impurity Map
The following flowchart visualizes the kinetic competition between the desired product and the three primary impurity classes.
Figure 1: Kinetic competition between the desired aminopyrazole formation and common side reactions (Azine dimerization and Hydrolysis).
Troubleshooting Guide: Impurity Profiling
Use this guide to identify and eliminate specific impurities based on analytical data (LC-MS/NMR).
Impurity Class 1: The "Dimer" (Azine Formation)
Identity: Bis(2-propyl-4-methyl-3-oxopentanenitrile) azine. Detection:
-
LC-MS: Mass is roughly double the precursor (
). -
Appearance: Often a yellow/orange insoluble oil or solid.
| Root Cause | Mechanism | Corrective Protocol |
| Hydrazine Starvation | If the local concentration of ketone (Precursor A) exceeds hydrazine, the newly formed hydrazone ( | Reverse Addition: Do not add hydrazine to the nitrile. Instead, add the nitrile solution dropwise into a stirring solution of excess hydrazine . This ensures hydrazine is always in molar excess. |
| Steric Stalling | The bulky isopropyl group slows the cyclization, extending the lifetime of the hydrazone intermediate, increasing the probability of dimerization. | Increase Temperature: Ensure the reaction is heated (reflux in EtOH/MeOH) to overcome the activation energy for cyclization. |
Impurity Class 2: The "Oxygenated" Species (Pyrazolone)
Identity: 3-Isopropyl-4-propyl-1H-pyrazol-5-ol (Tautomer of Pyrazolone). Detection:
-
LC-MS: Mass is +1 Dalton relative to Product (OH vs
is +1 mass unit difference: ). Correction: OH (17) vs NH2 (16) is +1. -
IR: Strong Carbonyl stretch (
) around 1650-1700 cm⁻¹ (keto-tautomer) or broad OH.
| Root Cause | Mechanism | Corrective Protocol |
| Nitrile Hydrolysis | Water attacks the nitrile group ( | Strict Anhydrous Conditions: Use dry solvents (Absolute Ethanol). Ensure the precursor is free of residual water. |
| Old Reagents | Hydrazine hydrate is hygroscopic. If the grade is low, water content promotes hydrolysis. | Reagent Quality: Use high-grade Hydrazine Monohydrate (64-65% hydrazine) or anhydrous hydrazine in THF (if safety protocols permit). |
Impurity Class 3: The "Stalled" Intermediate
Identity: 2-propyl-4-methyl-3-oxopentanenitrile hydrazone (Linear). Detection:
-
NMR: Presence of nitrile peak (
) at ~2200 cm⁻¹ in IR; distinct from product. -
LC-MS: Mass is equivalent to Precursor + Hydrazine - Water.
| Root Cause | Mechanism | Corrective Protocol |
| Incomplete Cyclization | The nucleophilic attack on the nitrile carbon is the rate-determining step. The isopropyl/propyl bulk hinders this rotation and attack. | Acid Catalysis: Add a catalytic amount of Acetic Acid (AcOH) or HCl. Protonation of the nitrile makes it more electrophilic, accelerating the "ring-closing" step. |
Optimized Synthetic Protocol
To minimize the side reactions described above, follow this "Self-Validating" protocol.
Reagents:
-
2-propyl-4-methyl-3-oxopentanenitrile (1.0 eq)
-
Hydrazine Hydrate (1.5 - 2.0 eq) [Excess prevents Azine]
-
Ethanol (Absolute) [Prevents Hydrolysis][1]
-
Glacial Acetic Acid (0.1 eq) [Catalyst]
Step-by-Step:
-
Preparation: Charge the reaction vessel with Hydrazine Hydrate and Ethanol. Heat to 60°C.
-
Controlled Addition: Dissolve the nitrile precursor in minimal Ethanol. Add this solution dropwise to the hydrazine solution over 30-60 minutes.
-
Why? Keeps Hydrazine > Nitrile concentration (Suppresses Azine).
-
-
Reflux: Once addition is complete, raise temperature to reflux (approx. 78°C).
-
Why? Provides energy to overcome steric hindrance of the Isopropyl group.
-
-
Monitoring: Check LC-MS at 3 hours.
-
Pass Criteria: Disappearance of linear hydrazone.
-
Fail Criteria: Presence of M+1 (Pyrazolone).
-
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Water or Toluene (if solubility allows) to remove traces of azine (which are usually less soluble).
Frequently Asked Questions (FAQs)
Q: Can I use Hydrazine Sulfate/Hydrochloride salts instead of Hydrazine Hydrate? A: Yes, but you must add a base (like Sodium Acetate or Triethylamine) to liberate the free hydrazine. However, salts introduce water during neutralization, which increases the risk of Pyrazolone (Hydrolysis) impurities. Hydrazine Hydrate in absolute ethanol is cleaner for this specific lipophilic target.
Q: Why do I see a peak at [M+41] in my LC-MS?
A: If you used Acetonitrile as a solvent (or in LC-MS prep), this is likely an adduct. However, in synthesis, ensure you are not seeing N-acetylation . If you used Acetic Acid as a catalyst and heated too vigorously, you might acetylate the 5-amine (
Q: The reaction is stuck at the intermediate hydrazone. Should I add base? A: Adding strong base (NaOH) can force cyclization but significantly increases the risk of Nitrile Hydrolysis . It is safer to use Acid Catalysis (Acetic Acid) first. If that fails, use a mild base like Sodium Ethoxide in dry ethanol, but strictly exclude water.
References
-
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Link
-
El-Borai, M. A., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry. Link
- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism for Pyrazole synthesis).
-
Organic Chemistry Portal. "Pyrazole Synthesis." (General mechanistic overview of hydrazine condensations). Link
-
BenchChem. "Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." (Specific insights on isopropyl-substituted pyrazoles). Link
Sources
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of substituted pyrazoles, with a core focus on controlling and improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical parameter to control?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can proceed in different orientations. In pyrazole synthesis, this issue most commonly arises during the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can produce two different regioisomeric pyrazoles, as illustrated below.
Controlling which isomer is formed is critical because different regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and physical properties. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a prerequisite for success.
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr condensation's regiochemical outcome is a delicate balance of several interconnected factors.[3] Achieving high selectivity typically requires a significant steric or electronic difference between the two carbonyl groups of the 1,3-dicarbonyl compound.[1] The key factors are:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is a primary determinant. An electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) group, will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[4] Conversely, electron-donating groups (EDGs) decrease electrophilicity.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile. The initial reaction will preferentially occur at the less sterically hindered carbonyl group.
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen (typically the N-H of an alkylhydrazine) is preferentially protonated, reducing its nucleophilicity and favoring attack by the less basic nitrogen atom.[5]
-
Solvent Choice: The solvent can have a dramatic and often decisive impact on regioselectivity. Polar aprotic solvents and, notably, fluorinated alcohols have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[2][6][7]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final isomeric ratio.[1]
Q3: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine in ethanol is giving a 1:1 mixture of regioisomers. How can I improve the selectivity?
A3: This is a classic problem, as reactions in standard protic solvents like ethanol often yield poor regioselectivity.[2][6] The most effective and direct solution is to change the solvent.
-
Switch to a Fluorinated Alcohol: The use of 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity.[6][8] These solvents are poor hydrogen bond acceptors and are non-nucleophilic, which alters the reaction mechanism to strongly favor one pathway.[6] Ratios can improve from ~1:1 in ethanol to over 99:1 in HFIP for the same set of reactants.[6]
-
Use a Polar Aprotic Solvent: Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methylpyrrolidinone (NMP), have also been proven to afford excellent levels of regioselectivity, often exceeding 95:5.[2][7]
If changing the solvent is not sufficient or feasible, consider adjusting the pH. For instance, using the hydrochloride salt of the hydrazine can alter the nucleophilicity of the nitrogen atoms and improve the outcome.[2]
Q4: Are there alternative, highly regioselective methods for synthesizing substituted pyrazoles if the Knorr condensation fails?
A4: Yes, when controlling the Knorr condensation proves difficult, several other powerful methods can provide access to single-isomer pyrazoles:
-
1,3-Dipolar Cycloadditions: This approach involves the [3+2] cycloaddition of a 1,3-dipole (like a diazo compound or a sydnone) with a dipolarophile (an alkyne or alkene).[1][9] This method follows different mechanistic rules and can provide excellent and predictable regioselectivity.[10][11]
-
Multicomponent Reactions: One-pot reactions involving three or more components can build the pyrazole core with high regiocontrol, often facilitated by a catalyst.[1][12]
-
Metal-Catalyzed Syntheses: Various metal-catalyzed reactions have been developed for regioselective pyrazole synthesis. These include iodine-mediated oxidative C-N bond formation,[13] iron-catalyzed reactions of diarylhydrazones with diols,[13] and cerium-catalyzed tandem oxidation and cyclization.[14][15]
-
Post-Functionalization of the Pyrazole Core: An alternative strategy is to first synthesize a simple pyrazole and then introduce substituents regioselectively. This can be achieved through directed metalation (e.g., using TMPMgCl·LiCl) at a specific carbon, followed by quenching with an electrophile.[16]
Troubleshooting Guide: Poor Regioselectivity
Symptom: Your reaction produces a mixture of two regioisomeric pyrazoles with a ratio below your desired specification (e.g., worse than 90:10).
Goal: To increase the isomeric ratio to >95:5 in favor of the desired product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.
Mechanistic Insight: The Origin of Regioisomers
The regioselectivity in the Knorr synthesis is determined at the very first step: the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms. An unsymmetrical hydrazine (R¹ ≠ H) and an unsymmetrical diketone (R² ≠ R³) create two competing pathways, each leading to a different final product.
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Data Summary: The Impact of Solvent on Regioselectivity
The following table summarizes literature data on the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine, highlighting the dramatic effect of solvent choice on the isomeric ratio.
| Entry | Solvent | Temperature | Time (h) | Ratio (3-CF₃ : 5-CF₃ Isomer) | Reference |
| 1 | Ethanol (EtOH) | Room Temp. | <1 | Low Selectivity (mixture) | [6] |
| 2 | Trifluoroethanol (TFE) | Room Temp. | <1 | 85 : 15 | [6] |
| 3 | Hexafluoroisopropanol (HFIP) | Room Temp. | <1 | 97 : 3 | [6][8] |
| 4 | N,N-Dimethylacetamide (DMAc) | Room Temp. | 24 | >99.8 : 0.2 (with aryl hydrazine) | [2] |
Data adapted from studies on similar substrates, demonstrating the trend.
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using Fluorinated Alcohols
This protocol is adapted from Fustero et al. and is effective for improving regioselectivity in the condensation of 1,3-diketones with substituted hydrazines.[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M solution)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the 1,3-diketone (1.0 mmol).
-
Add HFIP (5 mL) to dissolve the diketone.
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the final isomeric ratio using ¹H NMR and/or GC-MS analysis.[1]
Protocol 2: High-Regioselectivity Synthesis Using Aprotic Polar Solvents
This protocol is adapted from Gosselin et al. and demonstrates excellent regioselectivity for the synthesis of 1-aryl-pyrazoles.[2][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)
-
Arylhydrazine hydrochloride (1.05 mmol, 1.05 equiv)
-
N,N-Dimethylacetamide (DMAc) (approx. 0.25 M solution)
Procedure:
-
In a round-bottom flask, suspend the 1,3-diketone (1.0 mmol) and the arylhydrazine hydrochloride (1.05 mmol) in DMAc (4 mL).
-
Stir the mixture at room temperature. The reaction is typically left for 24 hours to ensure completion.
-
Monitor the reaction by TLC or LC-MS.
-
After 24 hours, pour the reaction mixture into ice-cold water (20 mL).
-
If a solid precipitates, collect it by filtration, wash thoroughly with water, and dry under vacuum.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazole derivative.[2]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Balkenhohl, M., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(16), 3646–3649.
- Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, (20), 3267-3270.
-
Thieme. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Mortimer, D., Hatcher, L. E., Tame, C. J., Smith, M. E., & Brown, R. C. D. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Retrieved from [Link]
- PubMed. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(21), 3485-3489.
-
Encyclopedia.pub. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
- ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
- 15. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of pyrazole derivative production
Technical Support Center: Pyrazole Derivative Scale-Up
Current Status: Online Operator: Senior Application Scientist Ticket Topic: Challenges in the Scale-Up of Pyrazole Production Reference ID: PYR-SC-2026
System Overview
Welcome to the Pyrazole Scale-Up Support Center. Pyrazole cores are ubiquitous in modern pharmacophores (e.g., Celecoxib, Ruxolitinib), yet their production at kilogram scale presents distinct engineering and chemical challenges.
This guide moves beyond bench-scale "brute force" methods (like preparative HPLC) and focuses on scalable, self-validating process chemistry . We address the three critical bottlenecks: Regioselectivity, Hydrazine Safety, and Purification.
Module 1: Regioselectivity Control
Status: Critical Common Issue: "I am getting a 1:1 mixture of N1 and N2 isomers during alkylation or cyclization."
In scale-up, you cannot rely on chromatography to separate isomers. You must engineer the reaction to favor one isomer thermodynamically or kinetically.
Troubleshooting Guide
Q1: My Knorr condensation (1,3-diketone + hydrazine) yields a mixture of isomers. How do I shift the ratio? A: The regioselectivity in Knorr synthesis is dictated by the difference in electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.
-
The Solvent Effect (Expert Tip): Do not default to ethanol. Recent process data suggests that fluorinated alcohols (TFE or HFIP) can dramatically enhance regioselectivity.[1] They act as hydrogen-bond donors, activating specific carbonyls and altering the transition state energy.
-
The pH Switch:
-
Acidic Media: Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen, often directing the unsubstituted nitrogen to the most electrophilic carbonyl.
-
Basic Media: Enhances the nucleophilicity of the distal nitrogen.
-
Q2: I am N-alkylating an existing pyrazole ring and getting poor selectivity. What controls this? A: This is governed by the "lone pair availability" vs. "steric hindrance" battle.
-
Steric Control: If you use a bulky electrophile (e.g., isopropyl halide), alkylation will favor the less hindered nitrogen (N1).
-
Chelation Control: If your pyrazole has a neighboring donor group (like a pyridine ring or amide), use a metal cation (Mg²⁺ or Li⁺) to "lock" the pyrazole geometry via chelation, exposing a specific nitrogen to the alkylating agent.
Visual Logic: Regioselectivity Decision Tree
Caption: Decision matrix for diagnosing and fixing regioselectivity issues in pyrazole synthesis.
Module 2: Thermal Hazards & Hydrazine Safety
Status: High Risk Common Issue: "The exotherm during hydrazine addition is unmanageable at 5kg scale."
Hydrazines are high-energy compounds. Anhydrous hydrazine is unstable and detonable.[2] In scale-up, heat transfer rates drop significantly compared to lab flasks, making exotherms dangerous.
Operational Protocols
-
Reagent Selection:
-
Never use anhydrous hydrazine for scale-up unless strictly necessary. Use Hydrazine Hydrate (55-64% solution) or hydrazine salts (dihydrochloride). The water acts as a heat sink and desensitizer.
-
-
Dosing Strategy (The "Semi-Batch" Approach):
-
Do not dump reagents.[3] Use a dosing pump to add hydrazine to the diketone (or vice versa) at a rate where
(Heat generation is less than cooling capacity). -
Self-Validation: Monitor the reactor temperature. If the temperature rises >5°C above setpoint, the addition pump must automatically cut off (Interlock).
-
-
Flow Chemistry Alternative:
-
For highly exothermic condensation steps, use a continuous flow reactor. This minimizes the active volume of explosive intermediates at any given second.
-
Safety Data: Hydrazine Handling
| Parameter | Anhydrous Hydrazine | Hydrazine Hydrate (64%) | Scale-Up Implication |
| Flash Point | 38°C | 75°C | Hydrate is significantly safer to handle in standard zones. |
| Explosion Limits | 4.7% - 100% (Air) | Much narrower | Anhydrous requires inerting (N2) with strict O2 monitoring. |
| Toxicity (TLV) | 0.01 ppm | 0.01 ppm | Both require full butyl rubber suits and closed-system transfer. |
Module 3: Purification & Isolation
Status: Optimization Required Common Issue: "My product is an oil, and column chromatography is too expensive."
At scale, "oiling out" is a failure mode. You need a solid. If your pyrazole won't crystallize, you must force it.
Troubleshooting Guide
Q1: How do I avoid silica gel chromatography? A: Use Functional Crystallization via Salt Formation . Pyrazoles are weak bases. Even if the free base is an oil, the salt is often a solid.
-
Protocol: Dissolve crude oil in EtOAc or iPrOH. Add 1.05 eq of anhydrous HCl (in dioxane) or Oxalic acid.
-
Result: The pyrazole salt precipitates. Filtration purifies the compound, rejecting non-basic impurities (like unreacted diketones) in the mother liquor.
Q2: I have Pd contamination (>500 ppm) from a cross-coupling step. Recrystallization isn't removing it. A: Crystallization can sometimes occlude metals inside the crystal lattice.[4] You need a Scavenger Step before crystallization.[5]
-
Solution: Add a silica-bound scavenger (e.g., SiliaMetS® Thiol or Thiourea) to the crude solution at 50-60°C for 2 hours. Filter the silica, then crystallize.
Visual Logic: Purification Workflow
Caption: Integrated workflow for metal removal and solid isolation of pyrazole APIs.
References
-
Regioselectivity in Pyrazole Synthesis
-
Hydrazine Safety
-
Metal Scavenging
- Title: Separation of Pyrazole Regioisomers (Patent/Technique Review).
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxada.com [arxada.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 8. researchgate.net [researchgate.net]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine
[1]
Case ID: PYR-ISO-005 Subject: Impurity Profile Management & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic & Triage: Identify Your Impurity
Before initiating a purification campaign, you must identify the nature of the contamination.[1] The synthesis of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine (typically via condensation of
Symptom-to-Root Cause Mapping Table
| Symptom | Diagnostic Check | Probable Impurity/Issue | Risk Level |
| Product turns brown/red upon air exposure | TLC shows baseline streak; LC-MS shows M+16 or M+32 peaks.[1] | Oxidative Coupling (Azo/Azoxy dimers) . Aminopyrazoles are electron-rich and prone to air oxidation.[1] | High (Stability) |
| Persistent "oily" consistency | H-NMR shows broad peaks at | Residual Solvent / Uncyclized Intermediates . | Medium (Handling) |
| Melting Point Depression (>5°C) | LC-MS shows M+ peak identical to product but different retention time.[1] | Regioisomer (5-Isopropyl-4-propyl vs. 3-Isopropyl...).[1] | High (Potency) |
| Positive Silver Nitrate Test | Precipitate forms with AgNO | Residual Hydrazine . Toxic and reactive.[1] | Critical (Safety) |
| Extra Doublet in Aromatic Region | H-NMR shows signals around | Azine Formation . Condensation of hydrazine with two ketone equivalents.[1] | Medium |
Core Purification Protocols
Do not blindly recrystallize.[1] If your crude purity is <90%, use Protocol A (Chemical Wash) first to debulk gross impurities.[1] If purity is >95%, proceed directly to Protocol B (Recrystallization).[1]
Protocol A: The "Acid-Base Swing" (Chemical Purification)
Mechanism: Aminopyrazoles are amphoteric but sufficiently basic to form water-soluble hydrochloride salts.[1] Neutral organic impurities (azines, unreacted nitriles) will not dissolve in acid, allowing their removal via organic wash.[1]
Reagents:
-
Hydrochloric Acid (2N)[1]
-
Ethyl Acetate (EtOAc) or MTBE[1]
-
Sodium Hydroxide (4N) or Ammonium Hydroxide (28%)[1]
-
Activated Charcoal (Norit or Darco)[1]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude brown solid in 2N HCl (5 mL per gram of crude). Stir vigorously for 20 minutes. The aminopyrazole converts to the hydrochloride salt and dissolves.[1]
-
Troubleshooting: If solids remain, they are likely non-basic impurities.[1]
-
-
Filtration/Wash: Filter the acidic solution through a Celite pad to remove insoluble tars.[1]
-
Organic Wash (Critical Step): Extract the aqueous acidic filtrate with EtOAc (2 x volume).[1]
-
Decolorization: Transfer the aqueous layer to a flask. Add Activated Charcoal (5 wt% relative to product).[1] Heat to 50°C for 30 minutes, then filter while warm through Celite.
-
Precipitation: Cool the filtrate to 0-5°C. Slowly add 4N NaOH dropwise until pH reaches 9-10.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and dry under vacuum at 45°C.
Protocol B: Recrystallization (Polishing)[1]
Mechanism: Differential solubility.[1] The alkyl chains (isopropyl/propyl) impart significant lipophilicity, making water an excellent anti-solvent.[1]
Recommended Solvent Systems:
-
System 1 (Standard): Ethanol / Water (70:30).[1]
-
System 2 (For stubborn isomers): Toluene (Hot)
Hexane (Cool).[1]
Procedure (Ethanol/Water):
-
Dissolve the dried solid from Protocol A in the minimum amount of boiling Ethanol.
-
Once dissolved, remove from heat.
-
Add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
Workflow Visualizations
Figure 1: Acid-Base Purification Logic
Caption: Logical flow for separating the aminopyrazole target from neutral organic impurities and insoluble tars using pH manipulation.[1]
[1]
Figure 2: Impurity Formation Pathways
Caption: Mechanistic origins of common impurities during the condensation of beta-ketonitriles with hydrazine.
Advanced Troubleshooting (FAQs)
Q: I have removed the color, but the product turns yellow again after 24 hours. Why? A: Aminopyrazoles are sensitive to auto-oxidation, forming azo-linkages.[1]
-
Fix: Store the purified solid under Argon or Nitrogen in an amber vial.
-
Fix: Recrystallize with a trace amount of sodium dithionite (reducing agent) in the aqueous phase to prevent oxidation during processing.
Q: My NMR shows a "ghost" set of peaks. Is this a regioisomer?
A: It might be tautomerism .[1] In solution (especially DMSO-
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a tautomer.[1] If they remain distinct, it is a regioisomer or impurity.[1]
Q: How do I remove trace Hydrazine (<10 ppm) for pharma compliance? A: Standard recrystallization may not be enough.[1]
-
Scavenging Protocol: Dissolve the product in alcohol and treat with a polymer-bound aldehyde scavenger (e.g., polystyrene-benzaldehyde) for 4 hours.[1] The aldehyde reacts specifically with the hydrazine to form an insoluble hydrazone, which is removed by filtration.[1]
Q: The melting point is broad (120-125°C).[1] What solvent should I use? A: A broad range indicates solvation or isomers.[1][2]
References
-
Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole Synthesis and Purification. Organic Syntheses, Coll. Vol. 5, p.39. Retrieved February 19, 2026, from [Link][1]
-
Fustero, S., et al. (2008).[1] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI Molecules. Retrieved February 19, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19002201, 4-Isopropyl-1H-pyrazol-3-amine. Retrieved February 19, 2026, from [Link]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring you can design robust and reproducible reactions.
Core Principles: Understanding the Pyrazole N-Alkylation Reaction
The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, as the N-substituted pyrazole motif is a key pharmacophore in numerous therapeutic agents.[1][2] The reaction typically proceeds via an SN2 mechanism where a deprotonated pyrazole (the pyrazolide anion) acts as a nucleophile, attacking an alkyl electrophile.[3]
The core of the challenge lies in the nature of the pyrazole ring itself. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, N1 and N2.[3] In unsymmetrically substituted pyrazoles, these two nitrogens are chemically distinct, leading to the primary challenge in this field: regioselectivity .[4] This guide will equip you with the knowledge to control this selectivity and overcome other common hurdles like low yield.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing a systematic approach to identifying and solving them.
Issue 1: Poor or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield is a frequent issue that can stem from several factors related to your reagents or reaction conditions. A logical, step-by-step investigation is the most effective way to troubleshoot this problem.
Potential Causes & Solutions:
-
Inefficient Deprotonation (Base Issues): The reaction begins with the deprotonation of the pyrazole's N-H bond. If the base is not strong enough or is compromised, the pyrazolide anion nucleophile will not form in sufficient concentration.
-
Re-evaluate Base Strength: Ensure your base is strong enough to deprotonate the pyrazole. For many pyrazoles, common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient.[4] However, for pyrazoles with electron-withdrawing groups, which increase acidity, these may be adequate. For less acidic pyrazoles, or if you suspect incomplete deprotonation, a stronger base like sodium hydride (NaH) may be necessary.[4][5]
-
Check Base Quality & Stoichiometry: Ensure your base is anhydrous, especially when using NaH. Water will quench the base. Using a slight excess of the base (e.g., 1.2-1.5 equivalents) can often be beneficial.[4]
-
-
Poor Reagent Reactivity: The issue may lie with the electrophile (your alkylating agent).
-
Assess the Leaving Group: The reactivity of an alkylating agent (R-X) is highly dependent on the quality of the leaving group (X). The general reactivity trend is I > Br > OTs > Cl.[4] If you are using an alkyl chloride and observing low reactivity, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate.
-
-
Solubility Problems: The reaction cannot proceed efficiently if the reactants are not properly dissolved.
-
Optimize Your Solvent: Pyrazoles and inorganic bases often have poor solubility in nonpolar solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants and favor SN2 kinetics.[3][4]
-
-
Suboptimal Temperature: SN2 reactions are sensitive to temperature.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently heating it (e.g., to 50-80 °C) can increase the rate.[4] Always monitor the reaction closely by TLC or LC-MS to avoid decomposition or the formation of side products.
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Poor Regioselectivity (Mixture of N1/N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: This is the most common and complex challenge in pyrazole alkylation. Regioselectivity is governed by a delicate balance of steric, electronic, and reaction condition-dependent factors.[4] Targeting a single isomer requires careful tuning of your experimental setup.
Factors Influencing N1/N2 Regioselectivity:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4]
-
Pyrazole Substituents: A bulky substituent at the C3 (or C5) position will direct the alkylation to the more accessible N1 (or N2) nitrogen.
-
Alkylating Agent: Using a bulkier alkylating agent can amplify this effect and increase selectivity for the less hindered nitrogen.[4]
-
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.
-
Polar Aprotic Solvents: DMF and DMSO are excellent starting points and often favor a single regioisomer.[4]
-
Fluorinated Alcohols: In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[4][6]
-
-
Base and Cation Effects: The choice of base does more than just deprotonate the pyrazole. The counter-ion of the base can influence the location of the subsequent alkylation.
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][7]
-
For N2-Alkylation: Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation in certain cases.[4][8]
-
Sodium Hydride (NaH): In specific reactions, using NaH can prevent the formation of regioisomeric mixtures and favor one product.[4][5]
-
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[4] Electron-withdrawing groups can influence the charge distribution in the pyrazolide anion, potentially favoring one nitrogen over the other.
Decision Tree: Improving Regioselectivity
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for a base-mediated pyrazole N-alkylation? A1: A reliable starting point is to use 1.5 equivalents of potassium carbonate (K₂CO₃) as the base with the pyrazole (1.0 eq) and alkylating agent (1.1 eq) in anhydrous DMF or DMSO at room temperature. The reaction can then be gently heated if necessary, with progress monitored by TLC or LC-MS.[4]
Q2: Can I run the reaction under air, or is an inert atmosphere necessary? A2: While many reactions with stable bases like K₂CO₃ can tolerate air, it is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is critical when using highly reactive and moisture-sensitive bases like sodium hydride (NaH) to prevent quenching of the base and ensure reproducibility.
Q3: Are there alternative methods to traditional base-mediated alkylation? A3: Yes, several alternatives exist that can be advantageous in specific situations:
-
Acid-Catalyzed Alkylation: This method uses a Brønsted acid catalyst (like camphorsulfonic acid, CSA) with trichloroacetimidates as electrophiles. It provides an excellent alternative that avoids strong bases and can proceed at room temperature.[1]
-
Phase Transfer Catalysis (PTC): PTC can offer high yields and simplify work-up procedures, sometimes even under solvent-free conditions.[4][9]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes have been developed that can perform N-alkylation with unprecedented regioselectivity (>99%) using simple haloalkanes.[10]
Q4: How can I confirm the regiochemistry of my product? A4: Unambiguous determination of the N1 vs. N2 isomer is critical. The most common and definitive methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY, HMBC) NMR experiments are powerful tools. For instance, a NOESY experiment can show through-space correlation between the new N-alkyl group protons and protons on a substituent at the C5 position, confirming an N1-alkylation.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides absolute structural proof.[7]
Data Presentation: Influence of Conditions on Regioselectivity
The following table provides illustrative examples from the literature on how reaction conditions can influence the N1/N2 isomer ratio for substituted pyrazoles.
| Pyrazole Substituent(s) | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield | Reference |
| 3-CF₃ | Ethyl iodoacetate | K₂CO₃ | MeCN | ~50:50 | Mixture | [5] |
| 3-CF₃, 5-Pyridinyl | Ethyl iodoacetate | NaH | DME-MeCN | >95:5 (N1) | Good | [5] |
| 3-Methyl-5-phenyl | Phenethyl trichloroacetimidate | CSA (acid) | 1,2-DCE | 71:29 (N1) | 56% (total) | |
| 3-Substituted | Various alkyl halides | K₂CO₃ | DMSO | Highly N1 selective | Good | [7] |
| 3-Phenyl | Ethyl bromoacetate | MgBr₂/i-Pr₂NEt | MeCN | 1:99 (N2) | 88% | [8] |
| 3-Nitro | Ethyl acrylate | iPr₂NEt | DMSO | >99.9:1 (N1) | >90% | [11] |
Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation (N1-Selective Focus)
This protocol describes a general and widely used procedure for the N1-alkylation of a 3-substituted pyrazole using an alkyl halide with potassium carbonate in DMSO, a system known to favor N1-alkylation.[4][7]
Materials:
-
3-substituted pyrazole derivative (1.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (1.5 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Water, Ethyl acetate (EtOAc), Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Workflow Diagram:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the In Vitro Validation of 3-Isopropyl-4-propyl-1h-pyrazol-5-amine: A Novel JAK2 Inhibitor Candidate
This guide provides a comprehensive framework for the in vitro validation of 3-Isopropyl-4-propyl-1h-pyrazol-5-amine, a novel compound built on the privileged pyrazole scaffold.[1][2][3][4][5] The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs, including the potent JAK inhibitor Ruxolitinib.[1][3] This structural parallel prompts the hypothesis that our compound of interest, which we will refer to as "Compound-X," is a selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms (MPNs).[6]
This document outlines a rigorous, multi-tiered strategy to first confirm direct biochemical potency against JAK2, then to verify on-target effects within a cellular context, and finally, to assess its functional impact on a cancer cell line. Throughout this guide, Compound-X will be objectively compared against Ruxolitinib, the current standard-of-care JAK1/JAK2 inhibitor, to benchmark its performance and establish its potential as a viable therapeutic candidate.[7][8][9]
The Scientific Rationale: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine and growth factor signaling.[10] Dysregulation of the JAK-STAT pathway, particularly through mutations like JAK2-V617F, is a hallmark of MPNs such as polycythemia vera and myelofibrosis.[6][11] This mutation leads to constitutive activation of JAK2, driving uncontrolled cell proliferation and survival.[12]
Ruxolitinib functions as an ATP-competitive inhibitor of both JAK1 and JAK2, effectively downregulating this aberrant signaling.[7][9][13] Our validation strategy for Compound-X is designed to determine if it shares this mechanism of action and to quantify its efficacy relative to this established drug.
Part 1: Biochemical Validation of Direct Target Inhibition
The foundational step in validating a novel kinase inhibitor is to confirm its direct interaction with the purified target enzyme, free from cellular complexities.[14] This is essential to determine the compound's intrinsic potency and to rule out other mechanisms that might produce similar effects in a cell-based assay.
Experiment 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against recombinant human JAK2 and compare it to Ruxolitinib.
Methodology: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[15][16] It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[17]
Protocol: ADP-Glo™ JAK2 Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, etc.).[18] Prepare serial dilutions of Compound-X and Ruxolitinib in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase reaction components:
-
Recombinant human JAK2 enzyme.
-
A suitable substrate (e.g., a generic tyrosine kinase peptide).
-
ATP at a concentration approximating its Michaelis-Menten constant (Km) for JAK2. This is critical for comparing IC50 values across different studies.[19]
-
Varying concentrations of Compound-X or Ruxolitinib (e.g., from 1 nM to 100 µM). Include a DMSO-only control for 100% activity and a no-enzyme control for background.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[18]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[17][20]
-
ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by JAK2 into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[17]
-
Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.[20]
-
Data Analysis: Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[21]
Part 2: Cellular On-Target Validation
After confirming biochemical potency, the next critical phase is to verify that Compound-X can engage its target within a living cell and inhibit the downstream signaling pathway. This step validates the compound's cell permeability and its ability to function in a complex intracellular environment.
Experiment 2: Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay
Objective: To measure the ability of Compound-X to inhibit JAK2-mediated phosphorylation of STAT3 at the Tyr705 residue in a JAK2-dependent cell line.
Methodology: Western blotting is the gold-standard technique for this analysis, allowing for the direct visualization and quantification of the change in the p-STAT3 to total STAT3 ratio.[22] The human erythroleukemia cell line HEL 92.1.7 is an ideal model system as it harbors a homozygous JAK2-V617F mutation, resulting in constitutive activation of the JAK-STAT pathway.[11][12][23][24]
Protocol: Western Blot for p-STAT3 Inhibition
-
Cell Culture and Treatment: Culture HEL 92.1.7 cells in appropriate media. Seed the cells and allow them to adhere or stabilize. Treat the cells with serial dilutions of Compound-X or Ruxolitinib for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer (e.g., M-PER reagent) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bio-Rad Protein Assay to ensure equal protein loading for electrophoresis.[25]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[26]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBS-T for 1 hour to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).[25][26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with a primary antibody for total STAT3.[26] A loading control like β-actin can also be used.[25]
-
Data Analysis: Quantify the band intensities for both p-STAT3 and total STAT3. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the DMSO control.[27]
Part 3: Functional Assessment of Biological Activity
The final in vitro validation step connects target engagement with a meaningful cellular outcome. For an anti-cancer agent, the most relevant functional outcome is the inhibition of cancer cell proliferation or the induction of cell death.
Experiment 3: Cell Viability and Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of Compound-X required to reduce the viability of the JAK2-dependent HEL 92.1.7 cell line.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that measures cell viability by quantifying ATP, an indicator of metabolically active cells.[28][29]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed HEL 92.1.7 cells into a 96-well white, flat-bottom plate at a density that ensures logarithmic growth over the course of the experiment (e.g., 1x10^4 cells/well).[30]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of Compound-X and Ruxolitinib.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[30]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28]
-
-
Data Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the EC50 value.[30]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PathWhiz [pathbank.org]
- 11. Identification of myeloproliferative neoplasm drug agents via predictive simulation modeling: assessing responsiveness with micro-environment derived cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. bmglabtech.com [bmglabtech.com]
- 17. promega.com [promega.com]
- 18. content.protocols.io [content.protocols.io]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cellosaurus cell line HEL 92.1.7 (CVCL_2481) [cellosaurus.org]
- 24. accegen.com [accegen.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 27. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 29. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 30. bio-protocol.org [bio-protocol.org]
The Pyrazole Protocol: A Head-to-Head Comparison of Synthetic Routes
Executive Summary: The pyrazole nucleus is a pharmacophore of immense value, anchoring blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, for the medicinal chemist, constructing this ring is rarely about if it can be made, but how precisely it can be substituted.
This guide moves beyond textbook definitions to compare the three dominant methodologies: the classical Knorr Condensation , the precision-engineered [3+2] Cycloaddition , and the efficiency-driven Multicomponent Reaction (MCR) .
The Core Challenge: The Regioselectivity Crisis
Before evaluating the methods, we must define the enemy: Regiochemical Ambiguity .
When reacting a monosubstituted hydrazine (
-
The Goal: High yield (
), perfect regiocontrol ( ratio), and minimal E-factor (waste).
Method 1: The Knorr Pyrazole Synthesis (The Workhorse)
Status: The Industry Standard (for symmetrical substrates)
The Mechanism & Causality
The Knorr reaction relies on the double condensation of a hydrazine with a 1,3-dicarbonyl.[1]
-
Step 1: Nucleophilic attack of the hydrazine on the most electrophilic carbonyl (forming a hydrazone).
-
Step 2: Intramolecular cyclization and dehydration.
-
The Flaw: The most "electrophilic" carbonyl is hard to predict in complex substrates. Electronic and steric factors often fight each other, leading to isomer mixtures.
Experimental Protocol (Optimized for Symmetrical 1,3-Diketones)
-
Reagents: 1,3-Diketone (1.0 equiv), Hydrazine hydrate (1.1 equiv), Ethanol (0.5 M).
-
Catalyst: Glacial Acetic Acid (cat. 10 mol%) or HCl (for unreactive substrates).
Step-by-Step Workflow:
-
Dissolution: Dissolve the 1,3-diketone in EtOH.
-
Controlled Addition: Add hydrazine hydrate dropwise at
. Note: Exothermic reaction.[2] Temperature spikes can degrade selectivity. -
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC/LCMS (disappearance of diketone).
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH (Self-validating step: purity often
without column). If not, evaporate solvent and recrystallize.
Pros:
-
Scalable to multi-kilogram batches.
-
Inexpensive reagents.
-
No heavy metals.
Cons:
-
Poor Regioselectivity: Fails with unsymmetrical substrates.
-
Safety: Hydrazine hydrate is highly toxic and unstable.
Method 2: [3+2] Dipolar Cycloaddition (The Precision Tool)
Status: The Modern Solution for Regiocontrol
The Mechanism & Causality
This method bypasses the carbonyl condensation entirely. It constructs the ring via a [3+2] cycloaddition between a diazo compound (1,3-dipole) and an alkyne (dipolarophile).
-
Thermal/Uncatalyzed: Often yields mixtures.
-
Copper-Catalyzed (CuAAC): Exclusively yields 1,4-disubstituted pyrazoles.
-
Ruthenium-Catalyzed (RuAAC): Exclusively yields 1,5-disubstituted pyrazoles.
Experimental Protocol (Cu-Catalyzed Regioselective Synthesis)
-
Reagents: Terminal Alkyne (1.0 equiv), Diazo compound (generated in situ from tosylhydrazone), CuI (10 mol%), Base (
).
Step-by-Step Workflow:
-
In-Situ Generation: Dissolve tosylhydrazone and base in 1,4-dioxane. Heat to
for 30 mins to generate the diazo species. Validation: Nitrogen evolution observed. -
Cycloaddition: Add the alkyne and CuI catalyst.
-
Reaction: Stir at
for 4-8 hours. -
Workup: Filter through a celite pad to remove copper. Concentrate and purify via flash chromatography.
Pros:
-
Absolute Regiocontrol: Ligand choice dictates the isomer.
-
Functional Group Tolerance: Compatible with esters, amides, and halides.
Cons:
-
Cost: Transition metal catalysts are expensive.
-
Purification: Metal scavenging required for pharmaceutical grade (ppm limits).
Method 3: Multicomponent Reactions (MCR) (The Green Efficiency)
Status: High-Throughput & Library Generation
The Mechanism & Causality
MCRs combine three or more reactants (e.g., aldehyde, hydrazine, malononitrile, ketoester) in a single pot.[3][4]
-
Knoevenagel Condensation occurs first, followed by Michael Addition and Cyclization .
-
Green Aspect: Water or Ethanol is used as solvent; often catalyst-free or organocatalytic.
Experimental Protocol (One-Pot 4-Component Synthesis)
-
Reagents: Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aromatic Aldehyde (1:1:1:1 ratio).
-
Solvent: Water:Ethanol (1:1).
-
Catalyst: L-Proline (10 mol%) or Ultrasound irradiation.
Step-by-Step Workflow:
-
Combine: Add all reagents to a round-bottom flask containing the solvent.
-
Activation: Sonicate (ultrasound) at
for 20-40 minutes OR reflux for 2 hours. -
Precipitation: The product (often a pyranopyrazole) usually precipitates out of the aqueous medium.
-
Filtration: Filter and wash with water/ethanol.
Pros:
-
Atom Economy:
. Minimal waste. -
Speed: Reaction times often
hour. -
No Chromatography: Filtration usually suffices.
Cons:
-
Substrate Limitations: Best for fused systems (e.g., pyranopyrazoles); less flexible for simple pyrazoles.
Head-to-Head Comparison Data
| Feature | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent (MCR) |
| Primary Use Case | Large-scale, symmetrical cores | Complex, unsymmetrical drugs | Library generation, fused rings |
| Regioselectivity | Poor (Statistical Mixtures) | Excellent (Ligand Controlled) | Good (Sterically directed) |
| Yield (Typical) | 60–85% | 80–95% | 90–98% |
| Atom Economy | Moderate (Water loss) | High (100% in addition) | High (Multiple bonds formed) |
| Safety Profile | Low (Hydrazine handling) | Moderate (Diazo handling) | High (Mild conditions) |
| Cost | Low | High (Catalysts) | Low |
Decision Logic & Visualizations
Figure 1: Strategic Decision Matrix
How to choose the correct method based on your substrate.
Caption: Decision tree for selecting the optimal pyrazole synthesis route based on symmetry and structural complexity.
Figure 2: Mechanistic Divergence
Comparing the bond-forming pathways.
Caption: Mechanistic comparison showing the condensation pathway (Knorr) vs. the concerted/catalytic pathway (Cycloaddition).
References
-
BenchChem. (2025).[2][3] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Retrieved from
-
RSC Advances. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. Retrieved from
-
Journal of Organic Chemistry. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. ACS Publications.[5] Retrieved from
-
Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Literature and Protocols. Retrieved from
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar Cycloaddition. Synlett. Retrieved from
-
National Institutes of Health (PMC). (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from
Sources
Benchmarking 3-Isopropyl-4-propyl-1h-pyrazol-5-amine against known drugs
An objective comparison of a novel chemical entity against established drugs is fundamental to drug discovery and development. This guide provides a comprehensive framework for benchmarking the novel compound, 3-Isopropyl-4-propyl-1h-pyrazol-5-amine, against known therapeutic agents. Given the novelty of this compound and the absence of extensive public data, this document outlines a strategic and scientifically rigorous workflow for its initial characterization and comparative evaluation.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Therefore, the initial benchmarking strategy for this compound will be designed to first elucidate its primary biological function and then to perform a head-to-head comparison with relevant, established drugs in that therapeutic area.
Part 1: Initial Screening and Target Identification
Before a direct comparison with known drugs can be made, the primary biological activity of this compound must be determined. This initial phase employs a combination of in silico and in vitro screening methodologies.
In Silico Profiling
Computational methods can provide early insights into the potential targets and pharmacokinetic properties of a novel compound. This step helps to prioritize subsequent in vitro and in vivo studies.
-
Target Prediction: Utilize algorithms that predict protein targets based on the chemical structure of the ligand. This can be achieved through methods like similarity searching against databases of known ligands, pharmacophore modeling, and molecular docking against a panel of common drug targets.
-
ADMET Prediction: Assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This helps to identify potential liabilities early in the drug discovery process.
In Vitro Broad-Panel Screening
The next step is to screen the compound against a broad panel of biological assays to empirically identify its activity.
-
Phenotypic Screening: This involves testing the compound in cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, or the production of a particular signaling molecule (e.g., cytokines).
-
Target-Based Screening: If in silico predictions suggest potential targets, the compound can be tested directly in biochemical assays that measure its effect on the activity of purified proteins, such as enzymes or receptors.
A typical workflow for this initial phase is illustrated below:
Figure 1: Initial workflow for the characterization of a novel compound.
Part 2: Benchmarking Against Known Drugs
Once a primary biological activity and potential mechanism of action have been identified for this compound, a direct comparison with relevant known drugs can be initiated. The choice of comparator drugs is critical and should be based on their established use in the identified therapeutic area and, ideally, a similar mechanism of action.
For the purpose of this guide, let us hypothesize that the initial screening reveals potent anti-inflammatory activity of this compound through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. In this scenario, appropriate comparator drugs would include:
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A non-selective COX inhibitor.
Comparative In Vitro Assays
The following in vitro assays should be performed to compare the potency, selectivity, and mechanism of action of this compound with the selected comparator drugs.
This assay will determine the half-maximal inhibitory concentration (IC50) of the compounds against the COX-2 enzyme.
Methodology:
-
Purified recombinant human COX-2 enzyme is incubated with various concentrations of the test compounds (this compound, Celecoxib, Ibuprofen) or vehicle control.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
To assess the selectivity of the compounds, a similar inhibition assay is performed using the COX-1 enzyme. The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides the selectivity index.
Methodology:
-
Follow the same procedure as in Protocol 1, but use purified recombinant human COX-1 enzyme.
-
Calculate the IC50 values for each compound against COX-1.
-
Determine the selectivity index (COX-1 IC50 / COX-2 IC50). A higher index indicates greater selectivity for COX-2.
Comparative Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for comparing the activity of the compounds.
This assay measures the ability of the compounds to inhibit PGE2 production in a cellular model of inflammation.
Methodology:
-
RAW 264.7 macrophage cells are pre-treated with various concentrations of the test compounds or vehicle control for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of PGE2.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured by ELISA.
-
The IC50 values for the inhibition of PGE2 production are calculated.
Data Summary
The results of the in vitro and cell-based assays should be summarized in a clear and concise table for easy comparison.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Cellular IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Ibuprofen | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
Part 3: Comparative In Vivo Studies
If the in vitro data for this compound is promising, the next step is to evaluate its efficacy in a relevant animal model of disease.
Animal Model: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.
Methodology:
-
Male Wistar rats are randomly assigned to different treatment groups: vehicle control, this compound (at various doses), Celecoxib (positive control), and Ibuprofen (positive control).
-
The compounds are administered orally 1 hour before the induction of inflammation.
-
Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
A diagram illustrating the benchmarking workflow is presented below:
Figure 2: A structured workflow for benchmarking a novel compound.
Conclusion
This guide provides a systematic and robust framework for the comprehensive benchmarking of the novel compound, this compound, against known drugs. By following a logical progression from initial screening and target identification to head-to-head in vitro and in vivo comparisons, researchers can generate the critical data needed to assess the therapeutic potential of this new chemical entity. The experimental protocols and workflows described herein are designed to ensure scientific rigor and to provide a solid foundation for further drug development efforts.
References
-
General Principles of Drug Discovery: "The Drug Discovery and Development Cycle", Source: ScienceDirect, URL: [Link]
-
In Silico Drug Design: "A guide to in silico drug design", Source: Nature Reviews Chemistry, URL: [Link]
-
High-Throughput Screening: "High-Throughput Screening (HTS) in Drug Discovery", Source: National Center for Biotechnology Information, URL: [Link]
-
COX-2 Inhibition: "Cyclooxygenase-2 (COX-2) Inhibitors", Source: National Center for Biotechnology Information, URL: [Link]
-
Carrageenan-Induced Paw Edema Model: "Carrageenan-Induced Paw Edema in Rodents", Source: Current Protocols in Pharmacology, URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and community. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment & Chemical Profile
Based on data from analogous compounds such as 3-Isopropyl-1H-pyrazol-5-amine and 1H-Pyrazole-5-amine, the following hazards should be assumed[1][2][3][4][5][6]:
| Hazard Classification | Category | Associated Risk Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |
The presence of the amine functional group suggests the compound is basic and will react with acids.[7][8] It is also incompatible with strong oxidizing agents.[4][6] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is toxic, irritant, and chemically reactive with common laboratory reagents.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensuring adequate personal protection is paramount. The selection of PPE is directly dictated by the hazard assessment.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[1][2] Proper glove removal technique is essential to prevent skin contact.[1]
-
Eye/Face Protection : Use tightly fitting safety goggles or a face shield. Standard safety glasses are insufficient to protect against potential splashes.[9]
-
Skin and Body Protection : A lab coat or a chemical-resistant apron is mandatory. For larger quantities or in case of a significant spill, a complete suit protecting against chemicals may be necessary.[1]
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]
Waste Segregation & Containment: Preventing Hazardous Reactions
The cornerstone of safe chemical disposal is rigorous segregation. Mixing incompatible waste streams can lead to violent chemical reactions, generating heat, toxic gases, or fire. The amine functionality of this compound makes it a base, dictating its separation from acidic waste.
Waste Stream Protocols:
-
Solid Waste :
-
Container : Use a dedicated, clearly labeled hazardous waste container made of compatible material (e.g., high-density polyethylene, HDPE).
-
Contents : This stream includes expired pure compounds, residues from weighing boats, and grossly contaminated items like paper towels used for minor cleanups.
-
Labeling : The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11][12]
-
-
Liquid Waste (Organic) :
-
Container : Use a separate, labeled hazardous waste container for organic solutions containing the compound.
-
Compatibility : Ensure all chemicals in this waste stream are compatible. Do not mix with acidic waste streams.
-
Labeling : Label as "HAZARDOUS WASTE " and list all chemical constituents by name and approximate percentage.[12] The container must be kept tightly closed when not in use.[12]
-
-
Contaminated Labware :
-
Container : A dedicated container for contaminated sharps (pipette tips, needles) and non-sharp items (gloves, disposable labware).
-
Procedure : All items must be free of liquid. Collect these materials in a sealed bag or a designated container.
-
Labeling : Label clearly as "HAZARDOUS WASTE - Contaminated Material ".
-
All waste containers must be kept sealed unless waste is actively being added and stored in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[12][13]
Step-by-Step Disposal Protocol
The primary and only universally compliant method for disposing of this compound is through a licensed professional waste disposal service.[2][7] Drain disposal is strictly prohibited for this compound due to its hazardous characteristics and potential harm to aquatic ecosystems.[8][14]
Workflow for Professional Disposal:
-
Waste Generation & Segregation : As waste is generated, immediately place it into the correct, pre-labeled waste container as described in Section 3.
-
Secure Storage : Store the sealed waste containers in your laboratory's designated Satellite Accumulation Area (SAA). This area should have secondary containment to mitigate spills.
-
Weekly Inspection : The U.S. Environmental Protection Agency (EPA) requires weekly inspections of SAAs to check for leaks or container degradation.[12]
-
Arrange for Pickup : When a container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][12]
-
Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave tracking record for the waste, as mandated by the Resource Conservation and Recovery Act (RCRA).[11][13]
A Note on In-Lab Neutralization: For very dilute aqueous solutions, some institutional guidelines may permit neutralization of the amine with a weak acid prior to disposal.[7][15] However, this should never be attempted without: (1) explicit written permission from your institution's EHS department, (2) a thorough understanding of the reaction's potential for heat generation, and (3) performing the procedure in a chemical fume hood with appropriate PPE. Given the lack of specific data for this compound, this method is not recommended.
Spill & Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is critical.
-
Isolate the Area : Evacuate all non-essential personnel from the immediate vicinity.[9]
-
Alert Personnel : Inform your lab supervisor and EHS department immediately.
-
Assess the Spill : If the spill is large, releases significant vapors, or you feel it is unsafe to handle, do not attempt to clean it up. Wait for trained emergency responders.
-
Small Spill Cleanup (Solids) :
-
Small Spill Cleanup (Liquids) :
-
Wear full PPE.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, scoop the material into a sealed, labeled hazardous waste container.
-
-
Decontamination : Decontaminate the spill area according to your laboratory's established procedures.
-
Restock : Replenish all used spill control equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of waste containing this compound.
Caption: A workflow for the safe segregation and disposal of this compound waste.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.
- Guide for Drain Disposal of Laboratory Chemicals. Cornell University Environmental Health and Safety.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]
- SAFETY DATA SHEET - 1H-Pyrazole-5-amine. CymitQuimica.
- SAFETY DATA SHEET - 1-(2-methylpropyl)-1H-pyrazol-5-amine. Enamine.
- 3-Isopropyl-1H-pyrazol-5-amine Safety Information. Sigma-Aldrich.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
- Amine Disposal For Businesses. Collect and Recycle.
- OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
- SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
- 4-Isopropyl-1H-pyrazol-3-amine Safety and Hazards. PubChem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
- SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
- Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology.
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Personal protective equipment for handling 3-Isopropyl-4-propyl-1h-pyrazol-5-amine
Executive Safety Summary
Compound Class: Substituted Aminopyrazole Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Operational Status: Handle with High Caution
As researchers, we often work with novel scaffolds where specific toxicological data is sparse. 3-Isopropyl-4-propyl-1H-pyrazol-5-amine is a lipophilic pyrazole amine derivative. While it may not carry the "Corrosive" (H314) label of smaller aliphatic amines, its structural properties suggest it acts as a significant mucous membrane irritant and potential kinase inhibitor scaffold , implying undefined biological activity.
The Golden Rule: Treat this compound as a potent bioactive agent. Do not rely solely on the lack of a "Skull and Crossbones" pictogram to dictate your safety margin.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this substance in solid or solution phase.
Hand Protection: The "Double-Shell" Protocol
Standard 4-mil nitrile gloves offer insufficient protection against organic amines in solution, particularly when halogenated solvents (DCM/Chloroform) are involved.
| Parameter | Recommendation | Scientific Rationale |
| Primary Layer | Nitrile (High Dexterity) Thickness: 4-5 mil | Provides tactile feedback for weighing and manipulation. |
| Secondary Layer | Nitrile (Long Cuff) Thickness: >6 mil | Acts as a "sacrificial barrier." If the outer glove is compromised, the inner glove protects the skin during doffing. |
| Breakthrough | Change every 60 mins | Amines can permeate nitrile without visible degradation. |
| Prohibited | Latex | Natural rubber has poor resistance to organic amines and solvents often used with this compound. |
Eye & Face Protection[1][2][3][4][5][6][7][8][9]
-
Solid Handling: Chemical Safety Goggles (indirect vented). Safety glasses are insufficient because fine amine dusts are hygroscopic and will rapidly irritate the moist surface of the cornea.
-
Solution Phase: Safety glasses with side shields are acceptable only if working strictly behind a sash.
Respiratory & Body[2][3][9][10]
-
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Body: Lab coat (Nomex/Cotton blend preferred over polyester to reduce static buildup). Closed-toe shoes.
Operational Workflow: From Storage to Synthesis
This protocol uses a "Zone Defense" strategy to prevent cross-contamination.
Step 1: Preparation & Weighing
Objective: Prevent static-driven dispersion of the solid.
-
Static Control: Substituted pyrazoles are often fluffy, electrostatic solids. Use an anti-static gun or ionizer inside the balance enclosure before opening the vial.
-
Tools: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Containment: Place the balance inside the fume hood or use a powder containment enclosure.
Step 2: Solubilization & Transfer
Objective: Mitigate splash hazards during dissolution.
-
Solvent Choice: When dissolving in organic solvents (e.g., DMSO, Methanol), add solvent slowly down the side of the vessel.
-
Exotherm Check: Pyrazole amines are weak bases. If reacting with acid chlorides or anhydrides, expect an exotherm. Cool the vessel to 0°C before addition.
Step 3: Decontamination
Objective: Neutralize residues.
-
Wipe Down: Use a paper towel soaked in 10% Ethanol/Water . The alcohol helps solubilize the lipophilic pyrazole, while the water aids in physical removal.
-
Verification: If available, use a UV lamp (254 nm) to check the work area, as many pyrazoles fluoresce or absorb strongly in the UV range.
Visualization: Safe Handling Loop
The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.
Caption: Operational logic flow for handling this compound, emphasizing the critical decision point for spills.
Waste & Disposal Protocols
Never dispose of this compound down the drain. As a nitrogen-containing heterocycle, it poses risks to aquatic life and may disrupt water treatment microorganisms.[1]
| Waste Stream | Criteria | Packaging |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bagged in clear polyethylene bags. Label as "Contaminated Debris - Pyrazole Amine". |
| Liquid Waste | Mother liquors, reaction mixtures. | Segregate into "Basic Organic Waste" or "General Organic" . Do not mix with concentrated acids (risk of heat generation). |
| Sharps | Contaminated needles/syringes. | Hard-walled sharps container. Do not recap needles. |
Emergency Response (Self-Validating System)
This protocol relies on the "Buddy System." Ensure a colleague is aware you are handling this specific compound.
-
Eye Contact: Immediate flush for 15 minutes .[2][3][4][5] Do not stop sooner. The basic nature of amines can cause penetrating injury that is not immediately painful.
-
Skin Contact: Remove contaminated clothing immediately.[6][2][4][7] Wash with soap and water.[3][8][5] Do not use alcohol for skin cleanup, as it may increase transdermal absorption of the lipophilic pyrazole.
-
Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for potential sensitization.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Isopropyl-1H-pyrazol-5-amine (CAS 56367-24-9).[9] Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine (General Pyrazole Amine Handling). Retrieved from
-
Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide.[10] Retrieved from
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.nl [fishersci.nl]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 3-Isopropyl-1H-pyrazol-5-amine | 56367-24-9 [sigmaaldrich.com]
- 10. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
